molecular formula C40H43N7O7S B8023442 Paritaprevir CAS No. 1221573-85-8

Paritaprevir

Cat. No.: B8023442
CAS No.: 1221573-85-8
M. Wt: 765.9 g/mol
InChI Key: UAUIUKWPKRJZJV-QPLHLKROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paritaprevir is a direct acting antiviral medication used as part of combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by infection with Hepatitis C Virus (HCV). HCV is a single-stranded RNA virus that is categorized into nine distinct genotypes, with genotype 1 being the most common in the United States, and affecting 72% of all chronic HCV patients. Treatment options for chronic Hepatitis C have advanced significantly since 2011, with the development of Direct Acting Antivirals (DAAs) such as this compound. As a newer generation and directly acting HCV antiviral, this compound products have better Sustained Virological Response (SVR) rates, higher barriers to resistance, fewer side effects, and a reduced pill burden compared to older agents such as [DB08873], [DB05521], [DB00008], [DB00022], and [DB00811]. By combining multiple antiretroviral medications into fixed dose products, the viral lifecycle can be targeted at multiple stages while simultaneously reducing the risk of developing resistant viral strains. Within Canada and the United States, this compound is currently available in three fixed dose products: Viekira Pak (FDA), Technivie (FDA and Health Canada), and Holkira Pak (Health Canada). More specifically, this compound prevents viral replication by inhibiting the NS3/4A serine protease of Hepatitis C Virus (HCV). Following viral replication of HCV genetic material and translation into a single polypeptide, Nonstructural Protein 3 (NS3) and its activating cofactor Nonstructural Protein 4A (NS4A) are responsible for cleaving genetic material into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B. By inhibiting viral protease NS3/4A, this compound therefore prevents viral replication and function. In a joint recommendation published in 2016, the American Association for the Study of Liver Diseases (AASLD) and the Infectious Diseases Society of America (IDSA) recommend this compound as a first line therapy option when used in combination with other antivirals for genotypes 1a, 1b, and 4. Depending on the genotype, this compound is often used in combination with other antivirals such as [DB09296], [DB09183], [DB00503], and [DB00811], with the intent to cure, or achieve a sustained virologic response (SVR), after 12 weeks of daily therapy. SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality. Treatment with direct acting antivirals such as this compound is associated with very minimal side effects, with the most common being headache and fatigue. Lack of significant side effects and short duration of therapy is a considerable advantage over older interferon-based regimens, which were limited by infusion site reactions, reduced blood count, and neuropsychiatric effects. this compound first came on the market as a fixed-dose combination product with [DB09296], [DB09183], and [DB00503] as the FDA-approved product Viekira Pak. First approved in December 2014, Viekira Pak is indicated for the treatment of HCV genotype 1b without cirrhosis or with compensated cirrhosis, and when combined with [DB00811] for the treatment of HCV genotype 1a without cirrhosis or with compensated cirrhosis. this compound is also available as a fixed-dose combination product with [DB09296] and [DB00503] as the FDA- and Health Canada-approved product Technivie. First approved in July 2015, Technivie is indicated in combination with [DB00811] for the treatment of patients with genotype 4 chronic hepatitis C virus (HCV) infection without cirrhosis or with compensated cirrhosis. In Canada, this compound is also available as a fixed-dose combination product with [DB09296], [DB09183], and [DB00503] as the Health Canada-approved, commercially available product Holkira Pak. First approved in January 2015, Holkira Pak is indicated for the treatment of HCV genotype 1b with or without cirrhosis, and when combined with [DB00811] for the treatment of HCV genotype 1a with or without cirrhosis.
This compound is a Hepatitis C Virus NS3/4A Protease Inhibitor. The mechanism of action of this compound is as a HCV NS3/4A Protease Inhibitor, and Organic Anion Transporting Polypeptide 1B1 Inhibitor, and Organic Anion Transporting Polypeptide 1B3 Inhibitor, and Breast Cancer Resistance Protein Inhibitor, and UGT1A1 Inhibitor, and P-Glycoprotein Inhibitor.
This compound is an orally bioavailable, synthetic acylsulfonamide inhibitor of the hepatitis C virus (HCV) protease complex comprised of non-structural protein 3 and 4A (NS3/NS4A), with potential activity against HCV genotype 1. Upon administration, this compound reversibly binds to the active center and binding site of the HCV NS3/NS4A protease and prevents NS3/NS4A protease-mediated polyprotein maturation. This disrupts both the processing of viral proteins and the formation of the viral replication complex, which inhibits viral replication in HCV genotype 1-infected host cells. NS3, a serine protease, is essential for the proteolytic cleavage of multiple sites within the HCV polyprotein and plays a key role during HCV ribonucleic acid (RNA) replication. NS4A is an activating factor for NS3. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family, and infection is associated with the development of hepatocellular carcinoma (HCC).

Properties

IUPAC Name

(1S,4R,6S,7Z,14S,18R)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H43N7O7S/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51)/b11-5-/t25-,26-,32+,34+,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUIUKWPKRJZJV-QPLHLKROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=N1)C(=O)N[C@H]2CCCCC/C=C\[C@@H]3C[C@]3(NC(=O)[C@@H]4C[C@H](CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H43N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027922
Record name Paritaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

765.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216941-48-8
Record name Paritaprevir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1216941-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paritaprevir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216941488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paritaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Paritaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PARITAPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU2YM37K86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Structure-Activity Relationship of Paritaprevir: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Potent HCV NS3/4A Protease Inhibitor

Paritaprevir (formerly ABT-450) is a potent, orally bioavailable acylsulfonamide inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease.[1][2][3] It is a key component of several combination therapies for chronic HCV infection, particularly against genotype 1.[1][4][5] Understanding the structure-activity relationship (SAR) of this compound is crucial for the development of next-generation HCV protease inhibitors with improved potency, broader genotype coverage, and a higher barrier to resistance. This technical guide provides a comprehensive overview of the SAR of this compound, detailed experimental protocols for its evaluation, and visualizations of key concepts.

Core Structural Features and their Significance

The inhibitory activity of this compound is critically dependent on three key structural moieties: the macrocyclic core, the cyclopropyl sulfonamide, and the phenanthridine ring.[6] These components work in concert to bind to the active site of the NS3/4A protease with high affinity and specificity.

  • Macrocyclic Core: The P2-P4 macrocycle serves to pre-organize the molecule into a bioactive conformation, which minimizes the entropic penalty upon binding to the protease. This structural constraint is a common feature in advanced HCV protease inhibitors and contributes to their high potency and improved pharmacokinetic properties.[7][8][9]

  • Acylsulfonamide Moiety: The acylsulfonamide group is a critical component for binding to the catalytic serine residue of the NS3 protease. It acts as a non-covalent, reversible inhibitor. The acidity of the acylsulfonamide and the nature of its substituent are important for inhibitory potency.[10][11] The cyclopropyl group in this moiety makes important interactions within the S1 pocket of the protease.

  • Phenanthridine Ring: The phenanthridine ring occupies the S2 pocket of the protease, making extensive hydrophobic interactions that contribute significantly to the overall binding affinity.

Quantitative Analysis of this compound's Antiviral Activity

The potency of this compound has been evaluated against various HCV genotypes using cell-based replicon assays. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral replication, are summarized in the table below.

HCV GenotypeReplicon SystemEC50 (nM)
1aSubgenomic1.0
1bSubgenomic0.21
2aJFH-1 Subgenomic5.3
3aChimeric Replicon19
4aChimeric Replicon0.09
6aChimeric Replicon0.69

Data sourced from Pilot-Matias et al.[12]

Resistance Profile

Resistance to this compound is primarily associated with mutations in the NS3 protease at amino acid positions 155, 156, and 168.[1][2] The D168Y variant has been shown to confer the highest level of resistance to this compound in both genotype 1a and 1b replicons.[12]

Key Experimental Protocols

The evaluation of this compound and its analogs relies on two primary types of assays: enzymatic assays to determine direct inhibition of the NS3/4A protease and cell-based replicon assays to assess antiviral activity in a cellular context.

HCV NS3/4A Protease FRET Assay

This assay measures the direct inhibition of the purified NS3/4A protease enzyme using a synthetic substrate with a fluorescence resonance energy transfer (FRET) pair.

Materials:

  • Purified recombinant HCV NS3/4A protease

  • FRET peptide substrate (e.g., Ac-DED(EDANS)EE-Abu-ψ-[COO]Ala-Ser-Lys(DABCYL)-NH2)

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 30 mM DTT, 1% CHAPS, 15% glycerol[13]

  • Test compounds (this compound analogs) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the assay buffer.

  • Add the purified NS3/4A protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET substrate to each well.

  • Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., 340 nm excitation and 490 nm emission for EDANS/DABCYL).[14][15]

  • Calculate the initial reaction velocities from the linear phase of the fluorescence signal.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

HCV Replicon Assay

This cell-based assay measures the antiviral activity of compounds in a human hepatoma cell line (Huh-7) that contains a subgenomic HCV replicon.[16][17]

Materials:

  • Huh-7 cells harboring an HCV genotype 1a or 1b replicon with a reporter gene (e.g., luciferase)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • G418 for selection of replicon-containing cells

  • Test compounds dissolved in DMSO

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the Huh-7 replicon cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the test compounds.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • To assess cytotoxicity, a parallel assay using a viability reagent (e.g., resazurin) can be performed.

  • Calculate the EC50 values by plotting the percent inhibition of luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic model.

Visualizing Key Pathways and Workflows

Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound inhibits HCV replication.

Paritaprevir_Mechanism_of_Action This compound's Inhibition of HCV Polyprotein Processing cluster_virus HCV Life Cycle cluster_drug Drug Intervention HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Viral_Proteins Mature Viral Proteins Polyprotein->Viral_Proteins Cleavage NS3_4A NS3/4A Protease NS3_4A->Polyprotein Replication Viral Replication Viral_Proteins->Replication This compound This compound This compound->NS3_4A Inhibits

Caption: this compound inhibits the HCV NS3/4A protease, preventing polyprotein cleavage.

Experimental Workflow for this compound SAR Studies

The general workflow for conducting structure-activity relationship studies of this compound analogs is depicted below.

Paritaprevir_SAR_Workflow General Workflow for this compound SAR Studies Start Hypothesis/ Design of Analogs Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Characterization Synthesis->Purification Enzyme_Assay NS3/4A Protease FRET Assay (IC50) Purification->Enzyme_Assay Cell_Assay HCV Replicon Assay (EC50) Purification->Cell_Assay Data_Analysis SAR Analysis and Data Interpretation Enzyme_Assay->Data_Analysis Cytotoxicity Cytotoxicity Assay (CC50) Cell_Assay->Cytotoxicity Cell_Assay->Data_Analysis Cytotoxicity->Data_Analysis Next_Round Design of Next Generation Analogs Data_Analysis->Next_Round

Caption: A typical workflow for the design, synthesis, and evaluation of this compound analogs.

References

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Paritaprevir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paritaprevir (formerly ABT-450) is a potent, direct-acting antiviral agent targeting the hepatitis C virus (HCV) NS3/4A protease. As a key component of combination therapies, its efficient synthesis and rigorous purification are critical for clinical application. This technical guide provides a comprehensive overview of the core chemical synthesis and purification methodologies for this compound, drawing from key patents and process chemistry literature. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers and drug development professionals in understanding and potentially implementing the synthesis and purification of this complex macrocyclic molecule.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of a complex macrocyclic core, followed by the attachment of the pyrazine and cyclopropylsulfonamide moieties. The key strategic steps include the formation of a linear peptide-like precursor, a ring-closing metathesis (RCM) reaction to form the macrocycle, and a final amide coupling.

Overall Synthetic Pathway

The synthesis can be conceptually divided into the preparation of key fragments followed by their assembly and final modification. A generalized synthetic scheme is outlined below.

Paritaprevir_Synthesis A Fragment A Synthesis C Fragment Coupling A->C B Fragment B Synthesis B->C D Linear Precursor C->D E Ring-Closing Metathesis (RCM) D->E F Macrocyclic Intermediate E->F G Final Amide Coupling F->G H This compound (Crude) G->H

Caption: Overall synthetic strategy for this compound.

Key Experimental Protocols

The following protocols are based on methodologies described in the primary patent literature, particularly patent application WO2010030359A2, and process development studies.

1.2.1. Synthesis of the Linear Tripeptide Precursor

The synthesis of the linear precursor involves the sequential coupling of protected amino acid fragments. A representative coupling step is detailed below.

  • Reaction: Amide bond formation between a dipeptide acid and an amino ester.

  • Reagents and Solvents:

    • Dipeptide acid (1.0 eq)

    • Amino ester hydrochloride (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the dipeptide acid in anhydrous DMF under an inert atmosphere (e.g., Nitrogen).

    • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

    • Add the amino ester hydrochloride and continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel flash chromatography.

1.2.2. Ring-Closing Metathesis (RCM)

This is a crucial step for the formation of the macrocyclic core.

  • Reaction: Intramolecular olefin metathesis of a diene precursor.

  • Reagents and Solvents:

    • Linear diene precursor (1.0 eq)

    • Hoveyda-Grubbs 1st Generation Catalyst (5 mol%)

    • Anhydrous and deoxygenated Dichloromethane (DCM)

  • Procedure:

    • Dissolve the linear diene precursor in anhydrous and deoxygenated DCM to a concentration of approximately 0.01 M in a flask equipped with a reflux condenser under an inert atmosphere.

    • Add the Hoveyda-Grubbs 1st generation catalyst to the solution.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude macrocycle by silica gel flash chromatography.

1.2.3. Final Amide Coupling

The final step involves the coupling of the macrocyclic amine with 5-methylpyrazine-2-carboxylic acid.

  • Reaction: Amide bond formation.

  • Reagents and Solvents:

    • Macrocyclic amine (1.0 eq)

    • 5-methylpyrazine-2-carboxylic acid (1.2 eq)

    • HATU (1.3 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Follow a similar procedure to the linear precursor synthesis (Section 1.2.1), substituting the respective coupling partners.

    • After aqueous work-up and concentration, the crude this compound is taken forward for purification.

Summary of Synthetic Step Yields

The following table summarizes typical yields for the key synthetic transformations.

StepDescriptionTypical Yield (%)
Linear Precursor Synthesis Multi-step synthesis of the diene precursor60-70
Ring-Closing Metathesis (RCM) Macrocyclization to form the core structure75-85
Final Amide Coupling & Deprotection Final assembly of this compound80-90
Overall Yield (from key intermediate) ~45-55

Purification of this compound

The purification of this compound is critical to ensure high purity and to isolate the desired crystalline form, which can exist as different polymorphs and hydrates.[1] The final product is typically a crystalline solid.

Purification Workflow

Paritaprevir_Purification A Crude this compound B Chromatographic Purification (Optional) A->B C Crystallization B->C D Isolation and Drying C->D E Final Purity Analysis (HPLC) D->E F This compound API (>99%) E->F

Caption: General purification workflow for this compound.

Detailed Purification Protocols

2.2.1. Preparative Chromatography

For removal of significant impurities, preparative reverse-phase HPLC may be employed.

  • Stationary Phase: C18 silica gel

  • Mobile Phase: A gradient of acetonitrile in water (with 0.1% TFA as a modifier).

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO or methanol).

    • Load the solution onto the preparative HPLC column.

    • Elute with the specified mobile phase gradient, collecting fractions based on UV detection.

    • Combine the pure fractions and remove the organic solvent under reduced pressure.

    • Lyophilize the aqueous solution to obtain the purified amorphous solid.

2.2.2. Crystallization

Crystallization is the primary method for obtaining high-purity, crystalline this compound.

  • Solvent System: Ethyl acetate/n-heptane or a similar polar/non-polar solvent mixture.

  • Procedure:

    • Dissolve the crude or chromatographically purified this compound in a minimum amount of hot ethyl acetate.

    • Slowly add n-heptane to the hot solution until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

    • Collect the crystalline solid by vacuum filtration.

    • Wash the crystals with cold n-heptane.

    • Dry the crystals under vacuum at a controlled temperature (e.g., 40-50 °C) to a constant weight.

Purity Analysis and Characterization

The purity of the final this compound product is typically assessed by High-Performance Liquid Chromatography (HPLC).

2.3.1. HPLC Method for Purity Analysis

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient A time-programmed gradient from a lower to a higher percentage of B.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

2.3.2. Purity Data

Purification MethodTypical Purity (%)
Chromatography >98
Crystallization >99.5

Conclusion

The synthesis and purification of this compound represent a significant achievement in modern medicinal and process chemistry. The successful construction of this complex macrocyclic molecule relies on strategic bond formations, most notably the ring-closing metathesis reaction. Rigorous purification, primarily through crystallization, is essential to achieve the high purity required for an active pharmaceutical ingredient. The methodologies outlined in this guide provide a foundational understanding for researchers and professionals involved in the development and manufacturing of this compound and other complex therapeutic agents.

References

In-Depth Technical Guide to the Polymorphic Forms and Crystal Structure of Paritaprevir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paritaprevir is a potent, orally bioavailable macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a key enzyme in viral replication.[1][2] As a complex macrocycle, this compound exhibits polymorphism, the ability to exist in multiple crystalline forms with different physicochemical properties.[1][2] Understanding and controlling polymorphism is critical in drug development to ensure consistent quality, stability, and bioavailability of the active pharmaceutical ingredient (API).[3] This guide provides a comprehensive overview of the known polymorphic forms of this compound, their crystal structures, and the experimental methodologies used for their characterization.

Two primary polymorphic forms of this compound have been identified and extensively studied: Form α and Form β.[1][2] These forms were determined to be conformational polymorphs, exhibiting different arrangements of the molecule in the crystal lattice.[1][2] It is important to note that the commercially relevant forms of this compound are hydrates, designated as Form I and Form II.[4][5] While the anhydrous forms (α and β) have been structurally elucidated in detail by microcrystal electron diffraction (MicroED), the commercially manufactured form is the hydrated Form II.[1][5]

Polymorphic Forms and Their Physicochemical Properties

This compound's polymorphic landscape is dominated by two known crystalline forms, Form α and Form β. These forms display distinct crystal habits and molecular conformations. Form α typically presents as needle-like microcrystals, while Form β forms rod-like microcrystals.[1][2] Both polymorphs adopt an "open" conformation of the macrocyclic ring.[1][2]

Table 1: Summary of Quantitative Data for this compound Polymorphic Forms

PropertyForm αForm β
Crystal Habit Needle-like[1][2]Rod-like[1][2]
Molecular Conformation Open[1][2]Open[1][2]
Solubility (Qualitative) Assumed to have unfavorable properties for storage, solubility, and dissolution rate in water.[1][2]
Stability (Qualitative) The presence of solvent-accessible channels may pose risks in processing, manufacturing, and storage.[6]Tighter crystal packing with less void space.[6]
Crystal Structure

The crystal structures of both Form α and Form β have been determined by Microcrystal Electron Diffraction (MicroED).[1][2] Both forms crystallize in the orthorhombic space group P2₁2₁2₁.[1]

Table 2: Crystallographic Data for this compound Polymorphs

ParameterForm α[1]Form β[1]
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁
a (Å) 5.0910.56
b (Å) 15.6112.32
c (Å) 50.7831.73
α (°) 9090
β (°) 9090
γ (°) 9090
Resolution (Å) 0.850.95
R₁ 0.14720.1347
Completeness (%) 8998.4

The molecular packing of the two forms also differs significantly. In Form α, intermolecular hydrogen bonds between the amide carbonyls and amide nitrogens on the macrocyclic cores create chain motifs. Additionally, π-π interactions are observed between the phenanthridine rings.[1][2] This packing arrangement results in the formation of solvent-accessible channels along the crystallographic a-axis.[1][2] In contrast, Form β exhibits a tighter crystal packing with only 2.2% of the unit cell corresponding to discrete void space, compared to 7.6% for Form α.[6] The different packing and intermolecular interactions in Form β are attributed to conformational changes in the cyclopropylsulfonamide and methylpyrazinamide substituents.[1]

Experimental Protocols

The characterization of this compound's polymorphic forms involves a combination of advanced analytical techniques.

Microcrystal Electron Diffraction (MicroED)

MicroED has been instrumental in elucidating the crystal structures of this compound's polymorphs from micro- to sub-micron-sized crystals, bypassing the need for larger crystals required for conventional X-ray diffraction.[1][2]

Methodology:

  • Sample Preparation: A powder sample of this compound is applied to a transmission electron microscopy (TEM) grid.[1]

  • Data Collection: The grid is screened to identify suitable microcrystals.[1] MicroED data is recorded using a cryo-electron microscope equipped with a sensitive detector.[1][2] Data is collected by continuously rotating the crystal in the electron beam.[1]

  • Data Processing: The collected electron diffraction data is processed using specialized software to determine the unit cell parameters, space group, and ultimately solve the crystal structure.[1]

Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC)

General Methodology for PXRD:

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for each crystalline form.

General Methodology for DSC:

  • Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan, which is then hermetically sealed.

  • Data Acquisition: The sample and a reference pan are heated at a constant rate, and the difference in heat flow required to maintain both at the same temperature is measured.

  • Data Analysis: The DSC thermogram reveals thermal events such as melting, crystallization, and solid-solid transitions as endothermic or exothermic peaks.

Logical Workflow for Polymorph Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of polymorphic forms of a pharmaceutical compound like this compound.

G cluster_0 Polymorph Screening cluster_1 Initial Characterization cluster_2 Structural Elucidation cluster_3 Physicochemical Property Analysis cluster_4 Final Form Selection Start API Synthesis/Crystallization Screening Crystallization from various solvents and conditions Start->Screening Microscopy Optical Microscopy (Crystal Habit) Screening->Microscopy DSC Differential Scanning Calorimetry (Thermal Events) Screening->DSC PXRD Powder X-ray Diffraction (Crystallinity & Form ID) Screening->PXRD MicroED Microcrystal Electron Diffraction (Crystal Structure Determination) PXRD->MicroED SCXRD Single-Crystal X-ray Diffraction (If suitable crystals are obtained) PXRD->SCXRD Solubility Solubility Studies MicroED->Solubility Stability Stability Studies (Humidity, Temperature, Light) MicroED->Stability Spectroscopy Spectroscopy (FTIR, Raman) (Vibrational Fingerprinting) MicroED->Spectroscopy SCXRD->Solubility SCXRD->Stability SCXRD->Spectroscopy Decision Selection of Optimal Polymorph for Drug Development Solubility->Decision Stability->Decision

Workflow for Polymorphic Screening and Characterization.

Conclusion

The existence of polymorphic forms of this compound, specifically the structurally characterized Form α and Form β, highlights the importance of thorough solid-state characterization in drug development. The application of advanced techniques like MicroED has been pivotal in understanding the subtle conformational and packing differences between these polymorphs. While Form II hydrate is the commercially utilized form, the detailed structural information of the anhydrous polymorphs provides a critical foundation for understanding the solid-state behavior of this complex macrocyclic drug. Further studies to obtain and publish detailed PXRD, DSC, and spectroscopic data for all forms, along with quantitative solubility profiles, would be invaluable to the scientific community. This comprehensive understanding is essential for ensuring the development of a stable, safe, and effective drug product.

References

Paritaprevir: A Technical Guide to its Chameleonic Properties and Conformational Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Paritaprevir, a potent macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, represents a significant case study in modern drug development, particularly for molecules that exist "beyond the Rule of 5" (bRo5).[1][2] Its clinical success is deeply rooted in its remarkable conformational flexibility and "chameleonic" ability to adapt its structure to different microenvironments. This technical guide provides an in-depth analysis of the conformational changes, polymorphic structures, and environment-dependent properties of this compound. It details the experimental and computational methodologies used to elucidate these characteristics and presents key quantitative data to inform future research and drug design efforts.

Conformational Polymorphism of this compound

This compound exhibits polymorphism, existing in multiple crystalline forms with distinct molecular packing and conformations.[3] This phenomenon is critical as it can influence drug properties such as solubility, stability, and bioavailability.[3] Advanced techniques, specifically Microcrystal Electron Diffraction (MicroED), have been instrumental in resolving structures that were challenging for traditional X-ray diffraction due to the difficulty in growing large single crystals.[2]

Two primary polymorphic forms, designated Form α and Form β, have been identified from the same powder preparation.[3] These forms display significant conformational differences in three main areas:

  • The Macrocyclic Core: The alkyl chain motifs show major changes, with torsion angle differences exceeding 90 degrees.[3][4]

  • Substituents: The orientation of the methyl pyrazinamide and cyclopropyl sulfonamide moieties differs between the two forms.[3][5]

Form α: This polymorph adopts an "open" conformation stabilized by an intramolecular hydrogen bond (2.2 Å) between the amide nitrogen on the macrocycle and the cyclopropyl sulfonamide group.[6] Its crystal packing is characterized by intermolecular hydrogen bonds that create chain motifs and π-π stacking interactions between the phenanthridine rings.[3][6]

Form β: This form also presents an "open" conformation but with a different intramolecular hydrogen bond (2.0 Å) between an amide carbonyl on the macrocycle and the amide nitrogen of the cyclopropyl sulfonamide moiety.[6] The intermolecular interactions in Form β's crystal lattice are also distinct, leading to a different packing pattern.[3][6]

The Chameleonic Journey: Adapting to Microenvironments

The "chameleonic" nature of this compound is its ability to toggle between high and low 3D polar surface area (PSA) conformations depending on the polarity of its environment.[1][7] This adaptability is crucial for its journey from solid dosage form to its biological target and is a key reason for its favorable passive permeability despite its high molecular weight and polarity (2D-TPSA of 195 Ų).[1][8]

  • Aqueous Environment (Dissolution): In a polar, aqueous environment, this compound adopts an "open" conformation. This exposes its polar amide bonds, maximizing the 3D-PSA (up to 201.2 Ų) to favorably interact with water, which facilitates dissolution.[1][8]

  • Lipophilic Environment (Permeation): To cross the hydrophobic interior of cell membranes, this compound shifts to a "closed" conformation. This is achieved through intramolecular π-π stacking between the phenanthridine and pyrazine rings, which shields the polar groups and significantly reduces the 3D-PSA to as low as 125 Ų.[1][4] This dynamic change explains its good passive permeability.[1]

  • Receptor-Bound State (Target Engagement): When binding to the active site of the HCV NS3/4A protease, this compound is in an "open" conformation.[1] Interestingly, the intramolecular hydrogen bonds observed in its crystalline forms are disrupted and replaced by crucial intermolecular hydrogen bonds with the protein target, contributing to its high potency.[1][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound's conformations and biological activity.

Table 1: Conformational and Physicochemical Properties

Parameter Value Conformation/Condition Source
2D Topological PSA (TPSA) 195 Ų Calculated from 2D structure [1][8]
3D PSA (Calculated) 201.2 Ų Lowest energy "open" conformation in water [1][8]
3D PSA (Calculated) 125 Ų "Closed" conformation (π-π stacked) [1]
3D PSA Span (Calculated) >75 Ų Difference between polar and apolar environments [1][7]
Experimental Estimated PSA (EPSA) 132 Ų Experimental measurement [8]
Solvent Accessible 3D PSA 175.13 Ų Form α [3]
Solvent Accessible 3D PSA 188.28 Ų Form β [3]
Intramolecular H-Bond Distance 2.2 Å Form α [6]

| Intramolecular H-Bond Distance | 2.0 Å | Form β |[6] |

Table 2: In Vitro Inhibitory Activity

Parameter Value (nM) Target Source
EC₅₀ 1.0 HCV Genotype 1a replicon [9][10]
EC₅₀ 0.21 HCV Genotype 1b replicon [9][10]
EC₅₀ 0.09 HCV Genotype 4a replicon [9][10]
IC₅₀ 0.18 NS3/4A enzyme (Genotype 1a) [10]
IC₅₀ 0.43 NS3/4A enzyme (Genotype 1b) [10]
IC₅₀ 2.4 NS3/4A enzyme (Genotype 2a) [10]
IC₅₀ 14.5 NS3/4A enzyme (Genotype 3a) [10]

| Binding Affinity Reduction (A156T Mutant) | ~4 kcal/mol | QM/MM-GBSA calculation |[11] |

Experimental and Computational Protocols

Microcrystal Electron Diffraction (MicroED)

MicroED is a cryo-electron microscopy method used to determine atomic-resolution structures from nanocrystals. It was essential for solving the polymorphic structures of this compound.

  • Sample Preparation: A powder preparation of this compound is applied to a suitable grid for electron microscopy.[3]

  • Data Collection: The grid is screened to identify microcrystals (0.1-10 µm in size). Continuous rotation electron diffraction data is collected from these crystals under cryogenic conditions.

  • Structure Determination: The diffraction data is processed to determine the unit cell dimensions and space group, ultimately leading to the solution of the 3D atomic structure of each polymorph.[2][3]

Molecular Docking

Molecular docking simulations were performed to investigate how the different conformers of this compound bind to the HCV NS3/4A protease.

  • Software: Glide was used for the docking experiments.[3][6]

  • Receptor Preparation: The crystal structure of the simeprevir-bound genotype 1b HCV NS3/4A protease (PDB ID: 3KEE) was used as the receptor.[3][6] The original ligand (simeprevir), water molecules, and other non-protein atoms were removed. Hydrogens were added to the protein residues.

  • Ligand Preparation: The experimentally determined 3D coordinates for this compound Form α and Form β were used as the input conformers.

  • Simulation: The conformers were docked into the prepared active site of the protease. The results showed that Form β fits well into the active site pocket and can interact with the catalytic triad, whereas Form α does not fit.[3][6]

Conformational Search Calculations

Computational studies were used to explore the conformational landscape of this compound and explain its chameleonic behavior.

  • Methodology: Gas-phase and implicit water conformational searches were conducted to identify low-energy conformational ensembles.[1]

  • Analysis: These calculations revealed two dominant archetypes: a "closed" configuration with intramolecular π-π stacking and a lower 3D-PSA, and an "open" configuration with a higher 3D-PSA.[1][4] This provided the structural basis for its ability to adapt to polar and apolar environments.[1]

Visualizations of Pathways and Interactions

The following diagrams illustrate the key processes and relationships described.

G cluster_0 This compound's Conformational Journey ASD Amorphous Solid Dispersion (ASD) Dissolution Dissolution in Aqueous Environment (Open, High 3D-PSA Conformation) ASD->Dissolution Ingestion Permeation Membrane Permeation (Closed, Low 3D-PSA Conformation) Dissolution->Permeation Approaches Cell Binding Target Binding (NS3/4A Protease) (Bound, Open Conformation) Permeation->Binding Enters Cell

Caption: The conformational journey of this compound from drug product to target.

G cluster_1 Experimental & Computational Workflow Powder This compound Powder MicroED Microcrystal Electron Diffraction (MicroED) Powder->MicroED FormA Structure of Form α (Open Conformation) MicroED->FormA FormB Structure of Form β (Binding-Competent, Open Conformation) MicroED->FormB Docking Molecular Docking Simulation (Receptor: PDB 3KEE) FormA->Docking FormB->Docking Result Prediction: Form β binds to NS3/4A Protease Docking->Result NoFit Form α does not fit Docking->NoFit

Caption: Workflow for identifying this compound's binding-competent polymorph.

G cluster_2 This compound-Protease Binding Interactions cluster_protease NS3/4A Active Site This compound This compound (Form β Conformer) Macrocyclic Core Cyclopropyl Sulfonamide Phenanthridine Ring CatalyticTriad Catalytic Triad H57 D81 S139 This compound:cs->CatalyticTriad H-Bonds Disrupt Catalysis OtherResidues Other Key Residues R155 A157 K136 This compound:mc->OtherResidues H-Bonds & Hydrophobic Interactions

Caption: Key interactions between this compound and the NS3/4A protease active site.

Conclusion

This compound is a compelling example of a "molecular chameleon," a molecule whose structural flexibility is not a liability but a key asset for achieving desirable drug-like properties. Its ability to modulate its conformation and polarity in response to its environment allows it to overcome the significant permeability and solubility challenges typically associated with large, macrocyclic drugs. The study of this compound underscores the importance of advanced characterization techniques like MicroED and computational modeling to understand the complex interplay between solid-state form, solution-phase dynamics, and target engagement. These insights provide a valuable framework for the rational design of future macrocyclic drugs targeting challenging biological systems.

References

Methodological & Application

Application Notes and Protocols: Paritaprevir In Vitro HCV Replicon Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paritaprevir is a potent, direct-acting antiviral agent targeting the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1][2] The NS3/4A protease is essential for the proteolytic cleavage of the HCV polyprotein, a critical step in the viral replication cycle.[1][3][4] By inhibiting this enzyme, this compound effectively blocks viral replication.[1][5] This document provides detailed protocols for evaluating the in vitro efficacy of this compound using a luciferase-based HCV replicon assay and for assessing its cytotoxicity.

HCV replicon systems are invaluable tools for the discovery and characterization of anti-HCV compounds.[6][7] These systems consist of subgenomic HCV RNA molecules that can replicate autonomously within cultured human hepatoma cells, typically Huh-7 cells.[6][8][9] By incorporating a reporter gene, such as luciferase, into the replicon, viral replication levels can be easily and quantitatively measured.[7][8]

Data Presentation: In Vitro Activity of this compound

The following table summarizes the in vitro anti-HCV activity and cytotoxicity of this compound against various HCV genotypes in replicon assays. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability.

HCV GenotypeReplicon SystemEC50 (nM)CC50 (µM)Reference
1aSubgenomic RepliconPotent Activity>20[10]
1bSubgenomic RepliconPotent Activity>20[10]
2aSubgenomic RepliconPotent Activity>20[10]
2bSubgenomic RepliconPotent Activity>20[10]
3aSubgenomic RepliconPotent Activity>20[10]
4aSubgenomic RepliconPotent Activity>20[10]
4dSubgenomic RepliconPotent Activity>20[10]
6aSubgenomic RepliconPotent Activity>20[10]

Mechanism of Action of this compound

This compound is an inhibitor of the HCV NS3/4A serine protease. The NS3 protein, in complex with its cofactor NS4A, is responsible for cleaving the HCV polyprotein at four specific sites, leading to the maturation of nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for viral replication.[1][3][4] this compound binds to the active site of the NS3/4A protease, blocking its enzymatic activity and thereby preventing the processing of the polyprotein and the subsequent formation of the viral replication complex.[1]

cluster_hcv_lifecycle HCV Replication Cycle cluster_inhibition Mechanism of this compound HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A is a part of Replication_Complex Viral Replication Complex (NS3, NS4A, NS4B, NS5A, NS5B) NS3_4A->Replication_Complex Cleavage & Maturation New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication This compound This compound This compound->NS3_4A Inhibits

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Experimental Protocols

HCV Replicon Assay (Luciferase-Based)

This protocol is adapted for a 384-well format to assess the anti-HCV activity of this compound against HCV replicons in Huh-7 derived cell lines.[11]

Materials:

  • HCV replicon-harboring Huh-7 cells (e.g., genotype 1b with a Renilla luciferase reporter)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), GlutaMAX, non-essential amino acids (NEAA), penicillin-streptomycin.

  • G418 (Geneticin) for stable cell line maintenance

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 384-well cell culture plates (white, clear-bottom)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture Maintenance: Maintain the HCV replicon cell line in DMEM supplemented with 10% FBS, GlutaMAX, NEAA, penicillin-streptomycin, and 0.5 mg/mL G418.

  • Cell Plating:

    • Trypsinize and resuspend the cells in G418-free medium.

    • Seed 2,000 cells in 90 µL of medium per well into a 384-well plate.[11]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare a 10-point serial dilution (1:3) of this compound in DMSO.[11] The concentration range should typically span from nanomolar to micromolar to determine the EC50.

    • Add 0.4 µL of the diluted compound to each well (in quadruplicate). The final DMSO concentration should be kept below 0.5%.[11]

    • Include control wells:

      • Negative Control: DMSO vehicle only (represents 0% inhibition).

      • Positive Control: A combination of known HCV inhibitors at concentrations >100x their EC50 (represents 100% inhibition).[11]

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and luciferase reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Normalize the data using the negative and positive controls.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the EC50 value by fitting the dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit).

Cytotoxicity Assay (MTT-Based)

This protocol is used to determine the CC50 of this compound in the host cell line to assess its therapeutic index.

Materials:

  • Huh-7 cells (or the parental cell line of the replicon cells)

  • DMEM with 10% FBS, GlutaMAX, NEAA, penicillin-streptomycin

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Plating:

    • Seed approximately 5,000-10,000 Huh-7 cells in 100 µL of medium per well into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include control wells:

      • Cell Control: Medium without the compound.

      • Vehicle Control: Medium with the same concentration of DMSO as the test wells.

  • Incubation: Incubate the plates for 72 hours (to match the replicon assay duration) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Data Measurement and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis Cell_Culture Maintain HCV Replicon & Parental Huh-7 Cells Plate_Cells Plate Cells in Microplates Cell_Culture->Plate_Cells Add_Compound Add Compound to Cells Plate_Cells->Add_Compound Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Add_Compound Incubate Incubate for 72 hours (37°C, 5% CO2) Add_Compound->Incubate Replicon_Assay HCV Replicon Assay Incubate->Replicon_Assay Cytotoxicity_Assay Cytotoxicity Assay Incubate->Cytotoxicity_Assay Add_Luciferase Add Luciferase Reagent Replicon_Assay->Add_Luciferase Add_MTT Add MTT Reagent Cytotoxicity_Assay->Add_MTT Read_Luminescence Read Luminescence Add_Luciferase->Read_Luminescence EC50_Calc Calculate EC50 Read_Luminescence->EC50_Calc Read_Absorbance Read Absorbance Add_MTT->Read_Absorbance CC50_Calc Calculate CC50 Read_Absorbance->CC50_Calc Therapeutic_Index Determine Therapeutic Index (CC50 / EC50) EC50_Calc->Therapeutic_Index CC50_Calc->Therapeutic_Index

Caption: Experimental workflow for evaluating this compound's in vitro efficacy and cytotoxicity.

References

Application Note: Paritaprevir NS3/4A Protease Enzymatic Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paritaprevir (formerly ABT-450) is a potent, direct-acting antiviral agent targeting the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease.[1][2] The NS3/4A protease is essential for viral replication, as it is responsible for cleaving the HCV polyprotein into mature viral proteins.[3][4] Inhibition of this enzyme effectively halts the viral life cycle. This compound is a key component of combination therapies for chronic HCV infection, demonstrating high efficacy against various HCV genotypes.[2][5] This application note provides a detailed protocol for a fluorescence resonance energy transfer (FRET)-based enzymatic assay to determine the potency of this compound and other NS3/4A protease inhibitors.

Principle of the Assay

This assay utilizes a synthetic peptide substrate containing a specific NS3/4A cleavage sequence flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through FRET. Upon cleavage by the NS3/4A protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This increase is directly proportional to the enzymatic activity and can be used to determine the inhibitory potential of compounds like this compound.

Data Presentation

The inhibitory activity of this compound against various HCV NS3/4A genotypes can be quantified by determining its inhibition constant (Ki). The following table summarizes the Ki values for this compound against a panel of HCV genotypes.

HCV GenotypeThis compound Ki (nM)
1a0.08
1b0.02
2a1.4
2b20.8
3a1.1
4a0.02
5a0.03
6a0.03

Data compiled from publicly available research.[3]

Additionally, the half-maximal effective concentration (EC50) values from cell-based replicon assays provide a measure of the drug's antiviral activity in a cellular context.

HCV GenotypeThis compound EC50 (nM)
1a1.0
1b0.21
2a5.3
3a19
4a0.09
6a0.69

Data compiled from publicly available research.[2][6]

Mandatory Visualizations

HCV Polyprotein Processing by NS3/4A Protease

HCV_Polyprotein_Processing cluster_structural Structural Proteins cluster_nonstructural Non-Structural Proteins polyprotein HCV Polyprotein Core Core polyprotein->Core Host Signal Peptidase NS2 NS2 E1 E1 Core->E1 Host Signal Peptidase E2 E2 E1->E2 Host Signal Peptidase p7 p7 E2->p7 Host Signal Peptidase p7->NS2 Host Signal Peptidase NS3 NS3 NS2->NS3 NS2-3 Autoprotease NS4A NS4A NS3_4A NS3/4A Protease Complex NS3->NS3_4A NS4B NS4B NS4A->NS3_4A NS5A NS5A NS5B NS5B This compound This compound This compound->NS3_4A Inhibition

Caption: HCV polyprotein processing and inhibition by this compound.

Experimental Workflow for NS3/4A Protease Enzymatic Assay

a cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions plate Dispense Inhibitor Dilutions into 384-well Plate reagents->plate add_enzyme Add NS3/4A Protease to Wells plate->add_enzyme preincubate Pre-incubate Enzyme and Inhibitor add_enzyme->preincubate add_substrate Initiate Reaction by Adding Fluorogenic Substrate preincubate->add_substrate read_plate Monitor Fluorescence Signal Over Time add_substrate->read_plate calculate Calculate Percent Inhibition read_plate->calculate plot Plot Dose-Response Curve and Determine IC50 calculate->plot

Caption: Workflow for the NS3/4A protease enzymatic assay.

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant HCV NS3/4A protease (genotype-specific)

  • Substrate: Fluorogenic peptide substrate, e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2 or a similar FRET pair substrate.

  • Inhibitor: this compound (or other test compounds)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-Octyl-β-D-glucopyranoside.

  • Control Inhibitor: A known NS3/4A protease inhibitor (e.g., Simeprevir) for assay validation.

  • DMSO: Anhydrous, for compound dissolution.

  • Plates: Black, low-volume 384-well assay plates.

  • Instrumentation: Fluorescence plate reader with appropriate excitation and emission filters.

Assay Protocol
  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient. For an IC50 determination, a 10-point, 3-fold dilution series is recommended.

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 100 nL) of each inhibitor dilution into the wells of a 384-well plate. Include wells with DMSO only for no-inhibitor (100% activity) and no-enzyme (0% activity) controls.

  • Enzyme Preparation and Dispensing:

    • Prepare a working solution of the NS3/4A protease in assay buffer to the desired final concentration (e.g., 5 nM).

    • Dispense the enzyme solution into all wells except the no-enzyme controls.

  • Pre-incubation:

    • Centrifuge the plate briefly to ensure mixing.

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a working solution of the fluorogenic substrate in assay buffer to the desired final concentration (e.g., 100 nM).

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the increase in fluorescence intensity kinetically for 30-60 minutes at room temperature. Use excitation and emission wavelengths appropriate for the chosen FRET pair (e.g., 340 nm excitation and 490 nm emission for Edans/Dabcyl).

Data Analysis
  • Calculate Percent Inhibition:

    • Determine the rate of reaction (slope of the linear portion of the kinetic read).

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate of sample - Rate of no-enzyme control) / (Rate of no-inhibitor control - Rate of no-enzyme control))

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

  • Ki Determination (Optional):

    • The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) of the substrate are known: Ki = IC50 / (1 + ([S] / Km))

    • Where [S] is the substrate concentration and Km is the Michaelis-Menten constant.

Conclusion

This application note provides a robust and detailed protocol for the enzymatic assay of this compound's inhibitory activity against HCV NS3/4A protease. The FRET-based assay is a sensitive and high-throughput method suitable for the characterization of protease inhibitors in a drug discovery and development setting. The provided data and protocols can serve as a valuable resource for researchers working on antiviral therapies for Hepatitis C.

References

Application Notes and Protocols for High-Throughput Screening of Paritaprevir Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paritaprevir is a potent, direct-acting antiviral agent against the Hepatitis C Virus (HCV).[1][2] It functions as a competitive, reversible inhibitor of the HCV non-structural protein 3/4A (NS3/4A) serine protease.[1][2][3] This enzyme is crucial for the proteolytic cleavage of the HCV polyprotein, a necessary step for the maturation of viral proteins and the formation of the viral replication complex.[1][2][4][5] Inhibition of NS3/4A protease activity by this compound effectively blocks viral replication.[1][2]

The development of novel analogues of this compound with improved efficacy, resistance profiles, or pharmacokinetic properties is a key objective in anti-HCV drug discovery. High-throughput screening (HTS) provides a robust platform for the rapid evaluation of large chemical libraries of such analogues. These application notes provide detailed protocols for both biochemical and cell-based HTS assays designed to identify and characterize new inhibitors of the HCV NS3/4A protease.

HCV NS3/4A Protease Signaling Pathway

The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to yield mature structural and non-structural proteins. The NS3/4A serine protease is responsible for cleaving at four specific sites within the non-structural region of the polyprotein, leading to the generation of NS3, NS4A, NS4B, NS5A, and NS5B.[1][2][5] These proteins are essential for the replication of the viral RNA.

HCV_NS3_4A_Pathway cluster_host_cell Host Cell Cytoplasm cluster_cleavage Polyprotein Cleavage HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Autocatalytic Cleavage NS3 NS3 NS3_4A->NS3 Cleavage NS4A NS4A NS3_4A->NS4A NS4B NS4B NS3_4A->NS4B NS5A NS5A NS3_4A->NS5A NS5B NS5B NS3_4A->NS5B Replication_Complex Viral Replication Complex New_HCV_RNA New Viral RNA Replication_Complex->New_HCV_RNA Replication NS3->Replication_Complex Assembly NS4A->Replication_Complex Assembly NS4B->Replication_Complex Assembly NS5A->Replication_Complex Assembly NS5B->Replication_Complex Assembly This compound This compound Analogues This compound->NS3_4A Inhibition

Caption: HCV NS3/4A Protease Signaling Pathway.

Experimental Protocols

Two primary types of HTS assays are recommended for screening this compound analogues: a biochemical assay for direct measurement of enzyme inhibition and a cell-based assay to assess antiviral activity in a more physiologically relevant context.

Biochemical HTS Assay: FRET-Based NS3/4A Protease Inhibition

This assay quantitatively measures the ability of compounds to inhibit the proteolytic activity of recombinant HCV NS3/4A protease using a fluorescence resonance energy transfer (FRET) substrate.

Experimental Workflow:

FRET_Workflow cluster_workflow FRET Assay Workflow Compound_Dispensing Dispense Compounds (this compound Analogues) Enzyme_Addition Add Recombinant HCV NS3/4A Protease Compound_Dispensing->Enzyme_Addition Incubation_1 Pre-incubation Enzyme_Addition->Incubation_1 Substrate_Addition Add FRET Substrate Incubation_1->Substrate_Addition Incubation_2 Kinetic Read Substrate_Addition->Incubation_2 Data_Analysis Data Analysis (% Inhibition, IC50) Incubation_2->Data_Analysis

Caption: FRET-based NS3/4A Protease Inhibition Assay Workflow.

Materials and Reagents:

  • Recombinant HCV NS3/4A protease (genotype 1b)

  • FRET substrate (e.g., Ac-DE-Dap(QXL™520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM DTT, 10% glycerol, 0.1% n-Octyl-β-D-glucopyranoside

  • This compound (as a positive control)

  • DMSO (for compound dilution)

  • 384-well black, low-volume microplates

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and this compound in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well assay plate.

    • For control wells, dispense 50 nL of DMSO (negative control) or a known inhibitor (positive control).

  • Enzyme Preparation and Dispensing:

    • Dilute the recombinant NS3/4A protease to the desired final concentration (e.g., 5 nM) in cold assay buffer.

    • Dispense 10 µL of the diluted enzyme solution to all wells of the assay plate.

  • Pre-incubation:

    • Centrifuge the plates briefly to mix.

    • Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Substrate Addition and Signal Detection:

    • Prepare the FRET substrate solution in assay buffer to the desired final concentration (e.g., 200 nM).

    • Dispense 10 µL of the substrate solution to all wells to initiate the reaction.

    • Immediately place the plate in a plate reader capable of kinetic fluorescence reading (Excitation: 485 nm, Emission: 520 nm).

    • Read the fluorescence intensity every 60 seconds for 30 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the kinetic read).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

Compound IDIC₅₀ (nM)Hill Slope
This compound1.2 ± 0.31.10.99
Analogue 10.8 ± 0.21.00.98
Analogue 25.6 ± 1.10.90.97
............

Assay Validation Parameters:

ParameterValue
Z' factor> 0.7
Signal-to-Background Ratio> 5
Coefficient of Variation (CV%)< 10%
Cell-Based HTS Assay: HCV Replicon Reporter Assay

This assay utilizes a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon. The replicon contains a reporter gene (e.g., Luciferase) whose expression is dependent on viral replication.

Experimental Workflow:

Replicon_Workflow cluster_workflow HCV Replicon Reporter Assay Workflow Cell_Seeding Seed HCV Replicon Cells Compound_Addition Add this compound Analogues Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation Lysis_Reagent Add Luciferase Lysis & Reagent Incubation->Lysis_Reagent Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., CellTiter-Glo) Incubation->Cytotoxicity_Assay Luminescence_Read Measure Luminescence Lysis_Reagent->Luminescence_Read Data_Analysis Data Analysis (EC50, CC50, SI) Luminescence_Read->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: HCV Replicon Reporter Assay Workflow.

Materials and Reagents:

  • Huh-7 cell line containing a subgenomic HCV replicon with a luciferase reporter

  • Cell Culture Medium: DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection

  • This compound (as a positive control)

  • DMSO (for compound dilution)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • 384-well white, solid-bottom microplates

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend the HCV replicon cells in culture medium.

    • Seed the cells into 384-well plates at a density of 5,000 cells/well in 40 µL of medium.

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and this compound in DMSO.

    • Add 100 nL of the compound solutions to the cell plates.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Luciferase Assay (Antiviral Activity):

    • Equilibrate the plates and the luciferase reagent to room temperature.

    • Add 20 µL of the luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis.

    • Measure the luminescence using a plate reader.

  • Cytotoxicity Assay:

    • In a parallel plate prepared identically, add 20 µL of a cell viability reagent (e.g., CellTiter-Glo®).

    • Incubate for 10 minutes at room temperature.

    • Measure the luminescence.

  • Data Analysis:

    • Calculate the percentage of inhibition of HCV replication for each compound concentration.

    • Determine the EC₅₀ (50% effective concentration) from the dose-response curve for antiviral activity.

    • Calculate the CC₅₀ (50% cytotoxic concentration) from the dose-response curve for cell viability.

    • Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀.

Data Presentation:

Compound IDEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)
This compound0.9 ± 0.2> 50> 55,555
Analogue 10.5 ± 0.1> 50> 100,000
Analogue 24.2 ± 0.8255,952
............

Conclusion

The described biochemical and cell-based high-throughput screening assays provide a comprehensive platform for the identification and characterization of novel this compound analogues. The FRET-based assay allows for the direct assessment of NS3/4A protease inhibition, while the HCV replicon reporter assay evaluates the antiviral efficacy of the compounds in a cellular context and provides crucial information on their cytotoxicity. Together, these protocols will facilitate the discovery of next-generation HCV inhibitors with improved therapeutic potential.

References

Application Notes and Protocols: Cell-Based Assays for Determining the Antiviral Efficacy of Paritaprevir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paritaprevir is a potent, direct-acting antiviral agent developed for the treatment of chronic hepatitis C virus (HCV) infection.[1] As an inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) protease, this compound plays a crucial role in disrupting the viral replication cycle.[1] The NS3/4A protease is essential for cleaving the HCV polyprotein into mature viral proteins required for replication and virion assembly.[1] By blocking this enzymatic activity, this compound effectively halts viral proliferation.

These application notes provide detailed protocols for in vitro cell-based assays to evaluate the antiviral efficacy and cytotoxicity of this compound. The described methods include the HCV replicon assay for assessing intracellular viral replication, the infectious virus assay for quantifying the production of infectious viral particles, and the MTT assay for determining compound cytotoxicity.

Mechanism of Action of this compound

Hepatitis C virus is a single-stranded RNA virus that, upon entering a host cell, translates its genome into a single large polyprotein. The viral NS3/4A serine protease is responsible for cleaving this polyprotein at specific sites to release individual nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are vital for forming the viral replication complex.[1] this compound is a potent and specific inhibitor of the NS3/4A protease, thereby preventing the maturation of these viral proteins and consequently inhibiting HCV replication.[1]

HCV Replication and this compound's Mechanism of Action HCV Virion HCV Virion Host Cell Host Cell HCV Virion->Host Cell Entry Viral RNA Release Viral RNA Release Host Cell->Viral RNA Release Translation to Polyprotein Translation to Polyprotein Viral RNA Release->Translation to Polyprotein Polyprotein Cleavage Polyprotein Cleavage Translation to Polyprotein->Polyprotein Cleavage NS3/4A Protease Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein Cleavage->Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Replication Complex Formation Replication Complex Formation Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B)->Replication Complex Formation Viral RNA Replication Viral RNA Replication Replication Complex Formation->Viral RNA Replication Virion Assembly Virion Assembly Viral RNA Replication->Virion Assembly New HCV Virion Release New HCV Virion Release Virion Assembly->New HCV Virion Release This compound This compound This compound->Polyprotein Cleavage Inhibits

Caption: Mechanism of action of this compound in the HCV replication cycle.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been evaluated across various HCV genotypes using cell-based replicon assays. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

HCV GenotypeAssay SystemCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI)
1a RepliconHuh-71.0>37>37,000
1b RepliconHuh-70.21>37>176,190
2a RepliconHuh-75.3>37>6,981
3a RepliconHuh-719>37>1,947
4a RepliconHuh-70.09>37>411,111
6a RepliconHuh-70.69>37>53,623

Data compiled from publicly available sources.[2]

Experimental Protocols

HCV Replicon Assay

The HCV replicon assay is a widely used cell-based system to study the intracellular replication of the viral genome. In this assay, a subgenomic portion of the HCV RNA, containing the nonstructural proteins necessary for replication and a reporter gene (e.g., luciferase), is introduced into a human hepatoma cell line, typically Huh-7. The level of reporter gene expression directly correlates with the efficiency of viral RNA replication.

HCV Replicon Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_transfection Transfection cluster_incubation Incubation cluster_analysis Analysis Seed Huh-7 cells Seed Huh-7 cells Treat with this compound dilutions Treat with this compound dilutions Seed Huh-7 cells->Treat with this compound dilutions Transfect with HCV replicon RNA Transfect with HCV replicon RNA Treat with this compound dilutions->Transfect with HCV replicon RNA Incubate for 48-72 hours Incubate for 48-72 hours Transfect with HCV replicon RNA->Incubate for 48-72 hours Lyse cells Lyse cells Incubate for 48-72 hours->Lyse cells Measure Luciferase activity Measure Luciferase activity Lyse cells->Measure Luciferase activity Calculate EC50 Calculate EC50 Measure Luciferase activity->Calculate EC50

Caption: Workflow of the HCV Replicon Assay.

Materials:

  • Huh-7 human hepatoma cell line

  • HCV subgenomic replicon RNA (e.g., genotype 1b) containing a luciferase reporter gene

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (for stable replicon cell lines)

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Transfection reagent (e.g., electroporation or lipid-based)

  • Luciferase assay system

  • Luminometer

Protocol:

  • Cell Seeding:

    • Culture Huh-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • For transient assays, seed Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

    • For stable replicon cell lines, maintain cells in media containing G418 and seed as above in media without G418 for the assay.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Include a DMSO vehicle control.

    • Remove the culture medium from the seeded cells and add the medium containing the different concentrations of this compound.

  • RNA Transfection (for transient assays):

    • Mix the HCV replicon RNA with a suitable transfection reagent according to the manufacturer's protocol.

    • Add the RNA-transfection reagent complex to the cells treated with this compound.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • After incubation, remove the medium and lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Transfer the cell lysate to a white-walled 96-well luminometer plate.

    • Add the luciferase substrate and measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to the vehicle control.

    • Plot the normalized values against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Infectious Virus Assay (Focus-Forming Unit Assay)

This assay quantifies the production of infectious HCV particles from cells. It involves infecting a monolayer of permissive cells with serially diluted virus-containing supernatant, followed by the detection of infected cell clusters (foci) using an antibody against an HCV protein.

Materials:

  • Huh-7.5 cell line (highly permissive for HCV infection)

  • Cell culture-produced HCV (HCVcc)

  • Primary antibody against an HCV protein (e.g., NS5A)

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore

  • Substrate for the enzyme (e.g., DAB) or fluorescence microscope

  • 96-well plates

  • Fixation and permeabilization buffers (e.g., methanol, Triton X-100)

Protocol:

  • Cell Seeding:

    • Seed Huh-7.5 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Virus Production and Treatment:

    • In a separate plate, treat HCV-producing cells with various concentrations of this compound for 48-72 hours.

    • Harvest the supernatant containing the infectious virus particles.

  • Infection:

    • Serially dilute the harvested supernatant.

    • Remove the medium from the seeded Huh-7.5 cells and infect them with the diluted virus for 2-4 hours.

  • Overlay:

    • Remove the virus inoculum and overlay the cells with fresh medium, optionally containing a semi-solid substance like carboxymethyl cellulose to prevent secondary virus spread.

  • Incubation:

    • Incubate the plates for 48-72 hours to allow for the formation of foci of infected cells.

  • Immunostaining:

    • Fix and permeabilize the cells.

    • Incubate with the primary anti-HCV antibody.

    • Wash and incubate with the secondary antibody.

    • If using an enzyme-conjugated secondary antibody, add the substrate to visualize the foci.

  • Focus Counting and Data Analysis:

    • Count the number of foci in each well.

    • Calculate the viral titer in focus-forming units per milliliter (FFU/mL).

    • Determine the reduction in viral titer at each this compound concentration compared to the vehicle control to calculate the EC50.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity of a compound. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.

MTT Cytotoxicity Assay Workflow Seed Huh-7 cells Seed Huh-7 cells Treat with this compound dilutions Treat with this compound dilutions Seed Huh-7 cells->Treat with this compound dilutions Incubate for 48-72 hours Incubate for 48-72 hours Treat with this compound dilutions->Incubate for 48-72 hours Add MTT reagent Add MTT reagent Incubate for 48-72 hours->Add MTT reagent Incubate for 2-4 hours Incubate for 2-4 hours Add MTT reagent->Incubate for 2-4 hours Solubilize formazan crystals Solubilize formazan crystals Incubate for 2-4 hours->Solubilize formazan crystals Measure absorbance at 570 nm Measure absorbance at 570 nm Solubilize formazan crystals->Measure absorbance at 570 nm Calculate CC50 Calculate CC50 Measure absorbance at 570 nm->Calculate CC50

Caption: Workflow of the MTT Cytotoxicity Assay.

Materials:

  • Huh-7 cells

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Spectrophotometer (plate reader)

Protocol:

  • Cell Seeding:

    • Seed Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound for the same duration as the antiviral assays (e.g., 48-72 hours).

  • MTT Addition:

    • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the CC50 value.[3]

Disclaimer: These protocols are intended for research purposes only and should be performed by trained personnel in a suitable laboratory environment. Appropriate safety precautions should be taken when handling cell lines, viruses, and chemical reagents.

References

UPLC Method for Simultaneous Estimation of Paritaprevir and Ritonavir: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the simultaneous estimation of Paritaprevir and Ritonavir using Ultra-Performance Liquid Chromatography (UPLC). This method is crucial for the quantitative analysis of these antiviral drugs in various matrices, including pharmaceutical dosage forms and biological samples, supporting drug development, quality control, and pharmacokinetic studies.

Introduction

This compound is a potent NS3/4A protease inhibitor, and Ritonavir is a pharmacokinetic enhancer, co-administered for the treatment of chronic hepatitis C virus (HCV) infection. The simultaneous quantification of these two compounds is essential to ensure therapeutic efficacy and safety. UPLC offers a rapid, sensitive, and high-resolution chromatographic technique for this purpose.

Chromatographic Conditions

Several UPLC methods have been developed and validated for the simultaneous estimation of this compound and Ritonavir. The key chromatographic parameters from various studies are summarized in the table below for easy comparison.

ParameterMethod 1 (Pharmaceutical Dosage Forms)Method 2 (Rat Liver Tissue)Method 3 (Pharmaceutical Dosage Forms)
Stationary Phase Waters SB C8 columnWaters ACQUITY BEH C18 (2.1 × 50 mm, 1.7 µm) with a VanGuard C18 pre-column[1]BEH C18 column (100 x 3 mm, 1.7µm)
Mobile Phase Phosphate buffer (pH 4.0) and Acetonitrile (50:50 v/v)[2]Solvent A: 95:5:0.1 water:acetonitrile:formic acid (v/v/v)Solvent B: Acetonitrile with 0.1% formic acid[1]0.01N Potassium dihydrogen orthophosphate (pH 5.3) and Methanol (60:40% v/v)[3]
Flow Rate 0.5 mL/min[2]300 µL/min[1]0.3 mL/min[3]
Detection PDA detector at 250 nm[2]UPLC-MS/MS with ESI+[1]UV detection at 252 nm[3]
Injection Volume 0.5 µL[2]10 µL[1]0.2 mL
Column Temperature Ambient45°C[1]Not Specified
Run Time 3 minutes[2]4.25 minutes[1]3 minutes[3]
Retention Time (this compound) 1.190 min[2]Not specified2.192 min[3]
Retention Time (Ritonavir) 1.739 min[2]Not specified1.326 min[3]

Experimental Protocols

Protocol 1: Analysis of Pharmaceutical Dosage Forms

This protocol is adapted from a method for the simultaneous quantification of Ombitasvir, this compound, and Ritonavir in their combined dosage form.[2]

1. Reagents and Materials:

  • Acetonitrile (UPLC grade)

  • Potassium dihydrogen orthophosphate (AR grade)

  • Orthophosphoric acid

  • Water (UPLC grade)

  • This compound and Ritonavir reference standards

2. Preparation of Standard Solutions:

  • Standard Stock Solution: Accurately weigh and transfer 18.75 mg of this compound and 12.5 mg of Ritonavir working standards into a 25 mL volumetric flask.

  • Add 10 mL of a diluent (Water and Acetonitrile, 50:50 v/v) and sonicate for 10 minutes to dissolve.

  • Make up the volume with the diluent to obtain concentrations of 750 µg/mL of this compound and 500 µg/mL of Ritonavir.

  • Working Standard Solution: Further dilute the stock solution with the diluent to achieve the desired concentrations within the linearity range.

3. Preparation of Sample Solutions:

  • Weigh and finely powder not fewer than 20 tablets.

  • Transfer a quantity of the powder equivalent to one tablet into a suitable volumetric flask.

  • Add a portion of the diluent, sonicate to dissolve the active ingredients, and then dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm nylon membrane filter.

  • Further dilute the filtered solution with the diluent to obtain a final concentration within the calibration range.

4. UPLC Analysis:

  • Set up the UPLC system with the chromatographic conditions specified in Method 1 of the table above.

  • Inject the blank (diluent), standard, and sample solutions into the UPLC system.

  • Record the chromatograms and calculate the amount of this compound and Ritonavir in the sample.

Protocol 2: Analysis in Biological Matrices (Rat Liver Tissue)

This protocol is based on a UPLC-MS/MS method for the determination of this compound and Ritonavir in rat liver tissue.[1][4]

1. Reagents and Materials:

  • Acetonitrile (UPLC grade)

  • Methanol (UPLC grade)

  • Formic acid

  • Water (UPLC grade)

  • This compound and Ritonavir reference standards

  • Deuterated internal standards (d8-paritaprevir and d6-ritonavir)

  • Zirconium oxide beads (0.5 mm)

2. Preparation of Calibration Standards and QC Samples:

  • Prepare stock solutions (1.0 mg/mL) of this compound (in acetonitrile) and Ritonavir (in methanol).[1]

  • Prepare working solutions by diluting the stock solutions.

  • Spike blank rat liver homogenate with the working solutions to create calibration standards at various concentrations.[1]

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation:

  • Homogenize liver tissue samples (5–35 mg wet weight) with acetonitrile and zirconium oxide beads using a bead blender.[1]

  • Centrifuge the homogenate at 10,000 × g for 5 minutes.

  • Transfer the clear supernatant.

  • To 100 µL of the supernatant, add 25 µL of the internal standard solution.

  • Dilute the mixture with 125 µL of mobile phase A.

4. UPLC-MS/MS Analysis:

  • Configure the UPLC-MS/MS system with the parameters outlined in Method 2.

  • Inject 10 µL of the prepared sample onto the system.

  • Acquire and process the data to determine the concentrations of this compound and Ritonavir.

Method Validation Summary

The described UPLC methods have been validated according to ICH guidelines, demonstrating good linearity, accuracy, precision, and robustness.

Validation ParameterMethod 1 (Pharmaceutical Dosage Forms)Method 2 (Rat Liver Tissue)
Linearity Range (this compound) 18.75 - 112.5 µg/ml[5]20 to 20,000 pg on column[1][4]
Linearity Range (Ritonavir) 12.5 - 75 µg/ml[5]5 to 10,000 pg on column[1][4]
Correlation Coefficient (r²) > 0.999[5]Not specified
Accuracy (% Recovery) 99-101%[5]-6.68 to 10.1% (% bias)[1][4]
Precision (% RSD) Within acceptable limits[5]0.591 to 5.33%[1][4]
LOD (this compound) Not specifiedNot specified
LOQ (this compound) Not specified20.0 pg on column[1]
LOD (Ritonavir) Not specifiedNot specified
LOQ (Ritonavir) Not specified5.00 pg on column[1]

Visualizations

G cluster_prep Sample Preparation cluster_uplc UPLC Analysis cluster_data Data Analysis prep_start Start: Pharmaceutical Dosage Form / Biological Matrix weighing Weighing & Dissolution prep_start->weighing dilution Dilution to Working Concentration weighing->dilution filtration Filtration / Centrifugation dilution->filtration prep_end Prepared Sample filtration->prep_end injection Injection into UPLC System prep_end->injection separation Chromatographic Separation injection->separation detection Detection (PDA / MS) separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analytes calibration->quantification reporting Result Reporting quantification->reporting

Caption: Experimental workflow for UPLC analysis.

G cluster_this compound This compound cluster_ritonavir Ritonavir paritaprevir_structure Chemical Structure of this compound paritaprevir_formula C41H49N5O7S ritonavir_structure Chemical Structure of Ritonavir ritonavir_formula C37H48N6O5S2

Caption: Chemical structures of this compound and Ritonavir.

References

Application Notes and Protocols for Paritaprevir Pharmacokinetic Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paritaprevir (formerly ABT-450) is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV). It functions as a non-structural protein 3/4A (NS3/4A) protease inhibitor. Understanding the pharmacokinetic (PK) profile of this compound in preclinical animal models is crucial for predicting its behavior in humans, including its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides detailed application notes and experimental protocols for conducting pharmacokinetic studies of this compound in common animal models: rats, dogs, and monkeys.

This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme[1][2]. To enhance its systemic exposure and allow for once-daily dosing, it is often co-administered with a low dose of ritonavir, a potent CYP3A4 inhibitor[1][2]. This interaction is a critical consideration in the design and interpretation of preclinical PK studies.

Animal Models in this compound Pharmacokinetic Research

Rats, dogs, and non-human primates (typically cynomolgus monkeys) are standardly used in the preclinical development of antiviral drugs. Nonclinical toxicology studies for this compound have been conducted in mice, rats, rabbits, monkeys, and dogs[3]. The selection of these species is based on their physiological and metabolic similarities to humans, which allow for the evaluation of a drug's safety and pharmacokinetic profile before human clinical trials. The initial starting doses for human clinical trials of this compound were determined based on the no-observed-adverse-effect level (NOAEL) established in rat and dog toxicology studies[4][5].

Quantitative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic parameters of this compound in various animal models. It is important to note that direct comparison between studies can be challenging due to differences in dosing formulations, co-administration of ritonavir, and analytical methodologies.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

ParameterPlasmaLiver
Dose 30 mg/kg this compound + 20 mg/kg Ritonavir (oral gavage)30 mg/kg this compound + 20 mg/kg Ritonavir (oral gavage)
Cmax (ng/mL or ng/g) 1,830 ± 58062,300 ± 19,100
AUC0-24h (ng·h/mL or ng·h/g) 14,700 ± 3,800518,000 ± 121,000
Tmax (h) 4.06.0
Half-life (t1/2) (h) 4.14.3

Data from a study in Sprague-Dawley rats. Concentrations for liver tissue were converted from ng/g to ng/mL using a density of 1.05 g/mL.

Table 2: Pharmacokinetic Parameters of this compound in Dogs

ParameterPlasma
Dose 100 mg/kg this compound (single oral dose, without Ritonavir)
Cmax (µg/mL) 61.3
AUC0-24h (µg·h/mL) 285

Data from a study in dogs. Note the higher dose and absence of ritonavir compared to the rat study, which significantly impacts the pharmacokinetic profile[6].

Experimental Protocols

I. In-Life Study Protocol for Oral Administration in Rats

This protocol outlines a typical pharmacokinetic study of this compound co-administered with ritonavir in rats.

1. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male and/or Female

  • Weight: 200-250 g

  • Acclimation: Acclimate animals for at least 3 days prior to the study with free access to standard chow and water.

2. Dosing Solution Preparation:

  • Vehicle: A suitable vehicle for oral administration should be selected (e.g., a suspension or solution). A common vehicle for poorly soluble compounds is a mixture of PEG400, Solutol HS 15, and water.

  • This compound/Ritonavir Formulation: Prepare a suspension of this compound and Ritonavir at a concentration that allows for a dosing volume of 5-10 mL/kg. For a 30 mg/kg dose of this compound and 20 mg/kg of Ritonavir, the concentration would be 3 mg/mL and 2 mg/mL, respectively, for a 10 mL/kg dosing volume. Ensure the suspension is homogenous before each administration.

3. Dosing and Sample Collection:

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water available ad libitum.

  • Administration: Administer the this compound/Ritonavir suspension via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predefined time points. A typical sampling schedule would be: predose (0 h), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

  • Storage: Store plasma samples at -80°C until bioanalysis.

4. Tissue Collection (Optional):

  • For liver concentration analysis, euthanize a subset of animals at each time point and collect the liver.

  • Rinse the liver with cold saline, blot dry, weigh, and store at -80°C until homogenization and analysis.

II. Bioanalytical Method for this compound in Plasma

This protocol describes a general method for the quantification of this compound in plasma samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an internal standard (e.g., a deuterated analog of this compound).

  • Vortex mix for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from endogenous plasma components.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard should be optimized.

3. Data Analysis:

  • Construct a calibration curve using standards of known this compound concentrations in blank plasma.

  • Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.

Visualizations

This compound Metabolic Pathway

Paritaprevir_Metabolism This compound This compound Oxidative_Metabolites Oxidative Metabolites This compound->Oxidative_Metabolites Oxidation Amide_Hydrolysis_Products Amide Hydrolysis Products This compound->Amide_Hydrolysis_Products Hydrolysis Elimination Biliary-Fecal Elimination This compound->Elimination Oxidative_Metabolites->Elimination Amide_Hydrolysis_Products->Elimination CYP3A4 CYP3A4/5 CYP3A4->Oxidative_Metabolites Amidase Amidases Amidase->Amide_Hydrolysis_Products

Caption: Simplified metabolic pathway of this compound.

Experimental Workflow for a Preclinical PK Study

PK_Workflow cluster_InLife In-Life Phase cluster_Bioanalysis Bioanalytical Phase cluster_DataAnalysis Data Analysis Phase Animal_Acclimation Animal Acclimation Dosing_Preparation Dosing Solution Preparation Animal_Acclimation->Dosing_Preparation Oral_Administration Oral Administration Dosing_Preparation->Oral_Administration Blood_Sampling Serial Blood Sampling Oral_Administration->Blood_Sampling Plasma_Separation Plasma Separation & Storage Blood_Sampling->Plasma_Separation Sample_Preparation Plasma Sample Preparation Plasma_Separation->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Concentration_Determination Concentration Determination LCMS_Analysis->Concentration_Determination PK_Parameter_Calculation PK Parameter Calculation Concentration_Determination->PK_Parameter_Calculation

Caption: General workflow for a preclinical pharmacokinetic study.

Discussion and Considerations

  • Impact of Ritonavir: The co-administration of ritonavir significantly increases the plasma concentration and half-life of this compound by inhibiting its CYP3A4-mediated metabolism[1][2]. This effect is crucial to consider when designing studies and comparing data across different experiments.

  • Non-Linear Pharmacokinetics: this compound exhibits non-linear pharmacokinetics, with greater than dose-proportional increases in exposure (Cmax and AUC) as the dose is increased[1][4]. This should be taken into account when selecting dose levels for PK studies.

  • Species Differences: As with many pharmaceuticals, there are species-specific differences in drug metabolism and disposition. While rats and dogs are valuable models, results should be carefully extrapolated to predict human pharmacokinetics.

  • Bioanalytical Method Validation: It is essential to validate the bioanalytical method for accuracy, precision, selectivity, and stability to ensure reliable quantification of this compound in biological matrices.

These application notes and protocols provide a framework for conducting and interpreting pharmacokinetic studies of this compound in animal models. Researchers should adapt these guidelines to their specific experimental needs and institutional policies.

References

Application Notes and Protocols for Formulating Paritaprevir for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paritaprevir (formerly ABT-450) is a potent, orally bioavailable acylsulfonamide inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2][3] Its low aqueous solubility presents a significant challenge for in vivo research, requiring carefully designed formulations to ensure adequate bioavailability for pharmacokinetic and pharmacodynamic studies.[4] These application notes provide detailed protocols for preparing this compound formulations suitable for oral and injectable administration in preclinical animal models. The strategies outlined focus on overcoming the poor solubility of this compound to achieve consistent and reliable drug exposure.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is crucial for formulation development.

PropertyValueReference
Molecular FormulaC40H43N7O7S[2]
Molecular Weight765.89 g/mol [2]
AppearanceWhite to off-white powder[5]
Water SolubilityVery low / Practically insoluble[4][5]
DMSO Solubility≥ 125 mg/mL[4]
Plasma Protein Binding97-98.6%[5]
BioavailabilityApproximately 50% with food[6][7]

Formulation Strategies for Poorly Soluble Drugs

For compounds like this compound with low aqueous solubility, several formulation strategies can be employed to enhance bioavailability for in vivo studies. These include:

  • Co-solvents: Utilizing a mixture of water-miscible organic solvents to increase the drug's solubility.[8][9]

  • Surfactants: Incorporating surfactants to form micelles that can encapsulate the drug, thereby increasing its solubility and stability in aqueous solutions.[8]

  • Lipid-Based Formulations: Dissolving the drug in oils or lipids to create solutions, suspensions, or self-emulsifying drug delivery systems (SEDDS).[8][9][10]

  • Suspensions: Creating a uniform dispersion of fine drug particles in a liquid vehicle, often with the aid of suspending agents.

  • Nanonization: Reducing the particle size of the drug to the nanoscale to increase its surface area and dissolution rate.[11]

  • Solid Dispersions: Dispersing the drug in a solid polymer matrix to improve its dissolution characteristics.[9][12]

Experimental Protocols

The following protocols provide step-by-step instructions for preparing three different types of this compound formulations for in vivo research.

Protocol 1: Oral Suspension using Carboxymethylcellulose (CMC-Na)

This protocol describes the preparation of a homogeneous oral suspension of this compound using sodium carboxymethylcellulose (CMC-Na) as a suspending agent.

Materials:

  • This compound powder

  • Sodium carboxymethylcellulose (CMC-Na)

  • Sterile, purified water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • Analytical balance

Procedure:

  • Prepare the CMC-Na Vehicle:

    • Weigh the required amount of CMC-Na (e.g., for a 0.5% w/v solution, use 0.5 g of CMC-Na for every 100 mL of water).

    • Slowly add the CMC-Na to the vortex of the stirring water to prevent clumping.

    • Continue stirring until the CMC-Na is fully dissolved and the solution is clear and viscous. This may take several hours.

  • Prepare the this compound Suspension:

    • Weigh the desired amount of this compound powder.

    • Levigate the this compound powder in a mortar with a small amount of the prepared CMC-Na vehicle to form a smooth paste. This step is crucial to ensure uniform particle dispersion.

    • Gradually add the remaining CMC-Na vehicle to the paste while continuously triturating.

    • Transfer the suspension to a volumetric flask and rinse the mortar and pestle with the vehicle to ensure complete transfer of the drug.

    • Bring the suspension to the final volume with the CMC-Na vehicle.

    • Stir the final suspension with a magnetic stirrer for at least 30 minutes before administration to ensure homogeneity.

Example: To prepare a 5 mg/mL suspension, add 50 mg of this compound to 10 mL of a 0.5% CMC-Na solution.[6]

Protocol 2: Injectable Solution using a Co-solvent System

This protocol details the preparation of a clear, injectable solution of this compound using a co-solvent system of DMSO, PEG300, and Tween 80. This formulation is suitable for intravenous or intraperitoneal administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile water for injection (WFI) or sterile saline

  • Sterile vials and syringes

  • Vortex mixer

Procedure:

  • Dissolve this compound in DMSO:

    • Weigh the required amount of this compound and place it in a sterile vial.

    • Add the specified volume of DMSO to the vial.

    • Vortex or sonicate until the this compound is completely dissolved, resulting in a clear stock solution.

  • Prepare the Final Formulation:

    • In a separate sterile tube, add the required volume of PEG300.

    • To the PEG300, add the this compound-DMSO stock solution and mix thoroughly until a clear solution is obtained.

    • Add the Tween 80 to the mixture and mix until clear.

    • Finally, add the sterile water for injection or saline dropwise while gently vortexing to bring the solution to the final volume.

    • The final solution should be clear and free of any precipitates. It is recommended to use this solution immediately after preparation.[6]

Example Formulation (for a 1 mL final volume): [6]

  • 5% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 50% Sterile Water for Injection

To achieve this, you would mix 50 µL of a this compound stock solution in DMSO with 400 µL of PEG300, followed by 50 µL of Tween 80, and finally add 500 µL of sterile water. The concentration of the this compound stock in DMSO would need to be calculated based on the desired final concentration in the formulation.

Protocol 3: Oral Solution in a Lipid-Based Vehicle

This protocol describes the preparation of an oral solution of this compound in corn oil, which is a common lipid-based vehicle for poorly water-soluble drugs.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn oil, sterile

  • Sterile tubes or vials

  • Vortex mixer or sonicator

Procedure:

  • Prepare a Concentrated this compound Stock in DMSO:

    • Weigh the necessary amount of this compound and dissolve it in a minimal amount of DMSO to create a clear, concentrated stock solution. For example, a 14.2 mg/mL stock solution has been previously described.[6]

  • Prepare the Final Oral Solution:

    • In a sterile tube, add the required volume of corn oil.

    • Add the calculated volume of the this compound-DMSO stock solution to the corn oil.

    • Vortex or sonicate the mixture thoroughly to ensure a uniform and clear solution.

Example Formulation (for a 1 mL final volume): [6]

  • Add 50 µL of a 14.2 mg/mL this compound stock solution in DMSO to 950 µL of corn oil. This will result in a final this compound concentration of 0.71 mg/mL.

Data Presentation

The following table summarizes the quantitative data for the example formulations described in the protocols.

Formulation TypeVehicle CompositionThis compound ConcentrationAdministration Route
Oral Suspension0.5% CMC-Na in Water≥ 5 mg/mLOral
Injectable Solution5% DMSO, 40% PEG300, 5% Tween 80, 50% WaterVariable (depends on stock)Injection (IV, IP)
Oral Solution5% DMSO in Corn Oil0.71 mg/mL (example)Oral
Oral Solution10% DMSO, 90% Corn Oil≥ 2.08 mg/mLOral

Visualizations

Experimental Workflow for this compound Formulation

G cluster_prep Preparation cluster_formulation Formulation cluster_admin In Vivo Administration A Weigh this compound D Dissolve/Suspend this compound in Vehicle A->D B Select Vehicle System (Aqueous, Co-solvent, Lipid) C Prepare Vehicle B->C C->D E Homogenize/Mix Thoroughly D->E F Characterize Formulation (e.g., visual inspection, particle size) E->F I Administer Formulation F->I G Select Animal Model H Determine Dosing Regimen G->H H->I J Collect Samples for PK/PD Analysis I->J

Caption: Workflow for preparing and administering this compound formulations in vivo.

Signaling Pathway of this compound's Antiviral Action

HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Viral_Proteins Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->Viral_Proteins Cleavage NS3_4A NS3/4A Protease NS3_4A->Polyprotein This compound This compound This compound->NS3_4A Inhibition Replication_Complex Viral Replication Complex Viral_Proteins->Replication_Complex New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA

Caption: this compound inhibits HCV replication by targeting the NS3/4A protease.

References

Paritaprevir: A Versatile Tool for Probing Viral Protease Function in Virology Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Paritaprevir (formerly ABT-450) is a potent and specific inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication.[1][2] Its high affinity and specificity make it an invaluable tool compound for a wide range of applications in virology research beyond its clinical use. These applications include dissecting the mechanisms of viral replication, screening for novel antiviral compounds, and studying the emergence of drug resistance. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in a research setting.

Introduction

The HCV NS3/4A protease is a key enzyme in the viral life cycle, responsible for cleaving the HCV polyprotein into mature, functional viral proteins.[1][3] Inhibition of this protease effectively halts viral replication. This compound is an acylsulfonamide inhibitor that targets the active site of the NS3/4A protease.[4] It has demonstrated potent antiviral activity against multiple HCV genotypes in vitro.[5] Beyond its therapeutic applications, this compound's well-characterized mechanism of action and high potency make it an ideal tool for investigating fundamental aspects of viral biology and for the development of new antiviral strategies.

Applications in Virology Research

  • Mechanism of Action Studies: this compound can be used to elucidate the precise role of the NS3/4A protease in the viral replication cycle. By specifically inhibiting this enzyme, researchers can study the downstream effects on polyprotein processing, viral assembly, and infectivity.

  • Antiviral Screening: As a potent and specific inhibitor, this compound serves as an excellent positive control in high-throughput screening (HTS) assays designed to identify novel inhibitors of HCV or other viral proteases.

  • Resistance Studies: this compound is a crucial tool for selecting and characterizing drug-resistant viral variants. By culturing viruses in the presence of increasing concentrations of the inhibitor, researchers can identify mutations that confer resistance, providing insights into the molecular mechanisms of drug evasion.[4] Common resistance mutations have been identified at positions 155 and 168 of the NS3 protease.[4]

  • Pan-Antiviral Research: Computational studies have suggested that this compound may have inhibitory activity against the proteases of other flaviviruses, such as Zika virus (ZIKV), West Nile virus (WNV), and Dengue virus (DENV), indicating its potential as a broad-spectrum antiviral research tool.[6] However, these findings require experimental validation.[6]

Quantitative Data

The following table summarizes the in vitro activity of this compound against various HCV genotypes.

HCV GenotypeEC50 (nM) in Replicon AssaysReference
Genotype 1a1.0[7]
Genotype 1b0.21[7]
Genotype 2a5.3[7]
Genotype 2b20.8[8]
Genotype 3a19[7]
Genotype 4a0.09[7]
Genotype 6a0.69[7]

Note: EC50 (Half-maximal effective concentration) values can vary depending on the specific cell line, replicon system, and assay conditions used.

Signaling Pathways and Experimental Workflows

cluster_0 HCV Replication Cycle & this compound's Mechanism of Action HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Autocleavage Structural_Proteins Structural Proteins NS3_4A->Structural_Proteins Cleavage NonStructural_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) NS3_4A->NonStructural_Proteins Cleavage Assembly Virion Assembly Structural_Proteins->Assembly Replication_Complex Replication Complex NonStructural_Proteins->Replication_Complex Formation New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Replication New_HCV_RNA->Assembly Release Virion Release Assembly->Release This compound This compound This compound->NS3_4A Inhibition

Caption: Mechanism of action of this compound in the HCV replication cycle.

cluster_1 Workflow for Antiviral Activity Assay Seed_Cells Seed host cells in 96-well plates Infect_Cells Infect cells with HCV Seed_Cells->Infect_Cells Add_Compound Add serial dilutions of this compound Infect_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Measure_Replication Measure viral replication (e.g., Luciferase, qPCR) Incubate->Measure_Replication Data_Analysis Analyze data to determine EC50 Measure_Replication->Data_Analysis

Caption: General workflow for determining the antiviral activity of this compound.

cluster_2 Workflow for Resistance Profiling Infect_Cells Infect host cells with wild-type HCV Add_this compound Culture in the presence of increasing concentrations of this compound Infect_Cells->Add_this compound Select_Resistant Select for resistant viral populations Add_this compound->Select_Resistant Isolate_RNA Isolate viral RNA Select_Resistant->Isolate_RNA Sequence_NS3 Sequence the NS3 protease region Isolate_RNA->Sequence_NS3 Identify_Mutations Identify mutations conferring resistance Sequence_NS3->Identify_Mutations

Caption: Workflow for selecting and identifying this compound-resistant HCV mutations.

Experimental Protocols

Protocol 1: Determination of EC50 in an HCV Replicon System

This protocol describes a cell-based assay to determine the half-maximal effective concentration (EC50) of this compound using a stable HCV replicon cell line (e.g., Huh-7 cells harboring a subgenomic HCV replicon expressing a reporter gene like luciferase).

Materials:

  • HCV replicon cells (e.g., Huh-7/SG-luc)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for selection)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the HCV replicon cells.

    • Seed the cells in a white, clear-bottom 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete DMEM. A typical concentration range would be from 100 nM down to 0.01 nM. Include a DMSO-only control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Luciferase Assay:

    • Remove the medium from the wells and wash once with 100 µL of Phosphate-Buffered Saline (PBS).

    • Add 50 µL of luciferase assay lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Add 50 µL of luciferase assay substrate to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to the DMSO control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Protocol 2: NS3/4A Protease Inhibition Assay (FRET-based)

This protocol describes a biochemical assay to measure the direct inhibitory activity of this compound on the purified HCV NS3/4A protease using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

  • Purified recombinant HCV NS3/4A protease

  • FRET substrate for NS3/4A protease (e.g., a peptide with a fluorophore and a quencher separated by the protease cleavage site)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 20% glycerol)

  • This compound (dissolved in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well plate, add 5 µL of each this compound dilution. Include a DMSO-only control.

  • Enzyme Reaction:

    • Add 10 µL of a solution containing the NS3/4A protease to each well. The final enzyme concentration should be in the low nanomolar range.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the FRET substrate to each well. The final substrate concentration should be at or below its Km value.

  • Fluorescence Measurement:

    • Immediately start monitoring the increase in fluorescence signal in a kinetic mode using a fluorescence plate reader (excitation and emission wavelengths will depend on the specific FRET pair used).

    • Record the data for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Protocol 3: Selection of this compound-Resistant HCV

This protocol outlines a method for generating and selecting this compound-resistant HCV mutants in cell culture.

Materials:

  • Huh-7.5 cells (or other permissive cell line)

  • HCVcc (cell culture-derived infectious HCV)

  • Complete DMEM

  • This compound

  • 6-well cell culture plates

  • RNA extraction kit

  • RT-PCR reagents

  • Sanger sequencing or next-generation sequencing services

Procedure:

  • Initial Infection and Treatment:

    • Seed Huh-7.5 cells in a 6-well plate and infect with HCVcc at a low multiplicity of infection (MOI) of 0.01.

    • After 4-6 hours, remove the inoculum and add fresh medium containing this compound at a concentration equal to its EC50.

  • Passaging and Dose Escalation:

    • Monitor the cells for cytopathic effect (CPE) or measure viral RNA in the supernatant.

    • When viral breakthrough is observed (i.e., an increase in viral replication despite the presence of the inhibitor), harvest the supernatant containing the virus.

    • Use this virus-containing supernatant to infect fresh Huh-7.5 cells and increase the concentration of this compound (e.g., 2-fold, 5-fold, 10-fold increase).

    • Repeat this passaging and dose escalation process for several rounds.

  • Isolation and Sequencing of Resistant Variants:

    • Once a viral population that can replicate efficiently in the presence of high concentrations of this compound is established, harvest the supernatant.

    • Extract viral RNA from the supernatant.

    • Perform RT-PCR to amplify the NS3 protease gene.

    • Sequence the amplified DNA to identify mutations compared to the wild-type virus sequence.

Conclusion

This compound is a powerful and versatile tool for virology research. Its specific mechanism of action and high potency enable detailed investigations into viral protease function, the discovery of new antiviral agents, and the study of drug resistance mechanisms. The protocols provided here offer a starting point for researchers to incorporate this compound into their studies to advance our understanding of viral diseases and develop novel therapeutic interventions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Paritaprevir in Combination Antiviral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Paritaprevir concentration in in vitro combination antiviral studies against Hepatitis C Virus (HCV).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a direct-acting antiviral agent that potently inhibits the HCV NS3/4A serine protease.[1] This protease is essential for cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are critical for viral replication.[1] By blocking this cleavage, this compound prevents the formation of the viral replication complex, thereby halting viral propagation.

Q2: What is a typical starting concentration range for this compound in in vitro assays?

Based on its potent in vitro activity, a starting concentration range for this compound in HCV replicon assays would typically be from low nanomolar (nM) to picomolar (pM) concentrations. The 50% effective concentration (EC50) of this compound varies depending on the HCV genotype. For example, the EC50 against genotype 1b is approximately 0.21 nM, while for genotype 1a it is around 1.0 nM.[2] For initial experiments, it is advisable to use a wide range of concentrations (e.g., 0.01 nM to 100 nM) to determine the precise EC50 in your specific assay system.

Q3: Is it necessary to use Ritonavir with this compound in in vitro studies?

In clinical settings, this compound is co-administered with a low dose of Ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4] Ritonavir acts as a pharmacokinetic enhancer, increasing the plasma concentration and half-life of this compound.[3] However, in standard in vitro cell culture assays, such as HCV replicon or enzymatic assays, Ritonavir is generally not necessary as it has no direct antiviral effect on HCV replication and does not affect the in vitro antiviral activity of this compound. Its primary role is to inhibit metabolic breakdown, which is not a significant factor in these simplified experimental systems.

Q4: How should I prepare this compound for in vitro experiments?

This compound has very low aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[5] For cell-based assays, this stock solution can then be serially diluted in the cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Troubleshooting Guides

Issue 1: Drug Precipitation in Cell Culture Medium

  • Problem: I am observing precipitation in my cell culture wells after adding this compound.

  • Possible Causes:

    • Low Aqueous Solubility: this compound is poorly soluble in aqueous solutions like cell culture media.[5] The drug may be precipitating out of solution, especially at higher concentrations.

    • High Final DMSO Concentration: While DMSO aids solubility, high concentrations can be toxic to cells and can also cause precipitation of media components.

    • Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and cause it to precipitate.[6]

  • Solutions:

    • Optimize Stock Concentration and Dilution: Prepare a high-concentration stock of this compound in 100% DMSO. When preparing working solutions, perform serial dilutions in culture medium, ensuring vigorous mixing at each step.

    • Control Final DMSO Concentration: Keep the final concentration of DMSO in the culture wells below a non-toxic level (e.g., <0.5%). This may require adjusting your stock concentration and dilution scheme.

    • Pre-warm Media: Always use pre-warmed culture media for dilutions to avoid temperature-induced precipitation.

    • Solubility Testing: Before conducting your main experiment, perform a preliminary solubility test by adding your highest planned concentration of this compound to the cell culture medium and observing for any precipitation over the planned experiment duration.

Issue 2: High Variability in EC50/CC50 Results

  • Problem: My EC50 or CC50 values for this compound are inconsistent between experiments.

  • Possible Causes:

    • Cell Health and Passage Number: The health, density, and passage number of the cells can significantly impact assay results.

    • Inconsistent Drug Preparation: Errors in preparing stock solutions or serial dilutions can lead to variability.

    • Assay Conditions: Variations in incubation time, temperature, or CO2 levels can affect both viral replication and cell metabolism.

    • Reagent Quality: The quality and lot-to-lot variability of reagents such as MTT or luciferase substrates can influence the final readout.

  • Solutions:

    • Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the start of each experiment.

    • Prepare Fresh Drug Dilutions: Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment.

    • Strictly Control Assay Parameters: Adhere to a standardized protocol with consistent incubation times and environmental conditions.

    • Include Proper Controls: Always include positive (e.g., another known HCV inhibitor) and negative (vehicle control, e.g., DMSO) controls in every assay plate.

Issue 3: Unexpected Cytotoxicity

  • Problem: I am observing significant cell death at concentrations where I expect to see antiviral activity.

  • Possible Causes:

    • Off-Target Effects: At high concentrations, some antiviral compounds can have off-target effects that lead to cytotoxicity.

    • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high and causing cell death.

    • Compound Instability: The compound may be degrading in the culture medium into a more toxic substance.

  • Solutions:

    • Determine the Therapeutic Index: Always perform a cytotoxicity assay (e.g., MTT or MTS) in parallel with your antiviral activity assay on uninfected cells. This will allow you to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50), which is a measure of the drug's therapeutic window.[7]

    • Lower DMSO Concentration: Ensure the final DMSO concentration is well below the toxic threshold for your cell line.

    • Microscopic Examination: Regularly inspect your cells under a microscope to check for morphological signs of cytotoxicity.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound (EC50)

HCV Genotype/SubtypeReplicon SystemEC50 (nM)
1aSubgenomic1.0[2]
1bSubgenomic0.21[2]
2aSubgenomic (JFH-1)5.3[2][8]
3aSubgenomic19[2][8]
4aSubgenomic0.09[2][8]
6aSubgenomic0.69[2]

Table 2: In Vitro Cytotoxicity of this compound (CC50)

Cell LineAssayCC50 (µM)
Huh-7Not Specified> 37[2]
Various Human Cell LinesMTT Assay> 50 (General observation for many antivirals)

Table 3: Example of Combination Antiviral Effects with this compound

Combination AgentTargetInteraction Type
OmbitasvirNS5ASynergistic (Clinically)[9]
DasabuvirNS5B PolymeraseSynergistic (Clinically)[10]
RibavirinMultipleAdditive/Synergistic (Clinically)[11]

Experimental Protocols

1. HCV Replicon Assay for EC50 Determination

  • Objective: To determine the concentration of this compound that inhibits 50% of HCV RNA replication in a cell-based assay.

  • Materials:

    • Huh-7 cells harboring an HCV subgenomic replicon with a reporter gene (e.g., Luciferase).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • This compound stock solution in DMSO.

    • 96-well cell culture plates.

    • Luciferase assay reagent.

    • Luminometer.

  • Methodology:

    • Seed Huh-7 replicon cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be 0.01 nM to 100 nM. Include a vehicle control (DMSO only).

    • Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

2. MTT Assay for CC50 Determination

  • Objective: To determine the concentration of this compound that reduces the viability of host cells by 50%.

  • Materials:

    • Huh-7 cells (or other relevant cell line).

    • Complete cell culture medium.

    • This compound stock solution in DMSO.

    • 96-well cell culture plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., 20% SDS in 50% dimethylformamide or pure DMSO).

    • Microplate reader.

  • Methodology:

    • Seed Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium. The concentration range should be broader than for the EC50 assay (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and a positive control for cell death.

    • Remove the existing medium and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the CC50 value by plotting the percentage of viability against the log of the this compound concentration.

3. Checkerboard Assay for Synergy Assessment

  • Objective: To evaluate the interaction (synergistic, additive, or antagonistic) between this compound and another antiviral agent.

  • Methodology:

    • In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the second antiviral drug along the y-axis.

    • The top row should contain only the dilutions of this compound, and the leftmost column should contain only the dilutions of the second drug.

    • The remaining wells will contain combinations of both drugs at different concentrations.

    • Add HCV replicon cells to each well and incubate for 72 hours.

    • Measure the antiviral effect (e.g., via luciferase activity) in each well.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination to determine the nature of the interaction. The FIC is calculated as: FIC = (EC50 of drug A in combination / EC50 of drug A alone) + (EC50 of drug B in combination / EC50 of drug B alone).

    • An FIC index of ≤ 0.5 is generally considered synergistic, > 0.5 to < 4.0 is additive or indifferent, and ≥ 4.0 is antagonistic.

Visualizations

HCV_Polyprotein_Processing cluster_cleavage Proteolytic Cleavage polyprotein HCV Polyprotein host_protease Host Proteases polyprotein->host_protease Cleavage ns2_protease NS2 Protease polyprotein->ns2_protease Cleavage ns3_4a_protease NS3/4A Protease polyprotein->ns3_4a_protease Multiple Cleavages structural Structural Proteins (Core, E1, E2) nonstructural Non-Structural Proteins p7 NS2 NS3 NS4A NS4B NS5A NS5B host_protease->structural ns2_protease->nonstructural ns3_4a_protease->nonstructural This compound This compound This compound->ns3_4a_protease Inhibits

Caption: HCV Polyprotein Processing and this compound's Mechanism of Action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Analysis prep_stock Prepare this compound Stock in DMSO serial_dilution Prepare Serial Dilutions of this compound prep_stock->serial_dilution seed_cells Seed Huh-7 Cells in 96-well Plates add_drug Add Drug Dilutions to Cells seed_cells->add_drug serial_dilution->add_drug incubate Incubate for 72h add_drug->incubate measure_activity Measure Antiviral Activity (e.g., Luciferase) incubate->measure_activity measure_toxicity Measure Cytotoxicity (e.g., MTT) incubate->measure_toxicity calculate_ec50 Calculate EC50 measure_activity->calculate_ec50 calculate_cc50 Calculate CC50 measure_toxicity->calculate_cc50 determine_si Determine Selectivity Index (SI = CC50 / EC50) calculate_ec50->determine_si calculate_cc50->determine_si Troubleshooting_Logic start Start Experiment observe_results Observe Experimental Results start->observe_results issue Issue Encountered? observe_results->issue precipitation Precipitation in Media issue->precipitation Yes variability High Result Variability issue->variability Yes toxicity Unexpected Cytotoxicity issue->toxicity Yes end Successful Experiment issue->end No solution_precip Check DMSO concentration Optimize stock solution Pre-warm media precipitation->solution_precip solution_var Standardize cell passage Prepare fresh dilutions Use proper controls variability->solution_var solution_tox Determine CC50 Lower DMSO concentration Microscopic examination toxicity->solution_tox solution_precip->observe_results solution_var->observe_results solution_tox->observe_results

References

Impact of ritonavir boosting on Paritaprevir experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the impact of ritonavir boosting on paritaprevir experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for co-administering ritonavir with this compound?

A1: Ritonavir is co-administered with this compound to act as a pharmacokinetic enhancer.[1] While ritonavir was initially developed as an HIV protease inhibitor, its primary role in combination with this compound is to inhibit the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] This inhibition significantly reduces the metabolism of this compound, leading to increased plasma concentrations and a longer half-life, which allows for once-daily dosing.[3][4] Ritonavir itself is not active against the hepatitis C virus (HCV).[5][6]

Q2: What is the mechanism of action for ritonavir's boosting effect?

A2: this compound is primarily metabolized by the CYP3A4 enzyme, and to a lesser extent by CYP3A5.[7][8][9] Ritonavir is a potent inhibitor of CYP3A4.[2][5] By inhibiting this enzyme in the liver and intestines, ritonavir decreases the first-pass metabolism of this compound.[3][10] This leads to substantially higher and more sustained plasma concentrations of this compound, enhancing its therapeutic effect.[11] Ritonavir is considered a mechanism-based inactivator, meaning it irreversibly blocks CYP3A4.[12]

Q3: How significantly does ritonavir alter the pharmacokinetics of this compound?

A3: The co-administration of 100 mg of ritonavir with a 300 mg dose of this compound results in a dramatic change in its pharmacokinetic profile. It can increase the maximum plasma concentration (Cmax) by approximately 30-fold and the total drug exposure (Area Under the Curve or AUC) by about 50-fold.[13] The trough concentration (C24) can see an increase of over 300-fold.[4] Additionally, the half-life of this compound is extended from approximately 2.7-3 hours to 5-8 hours.[4][13]

Q4: Are there significant drug-drug interaction concerns when using ritonavir-boosted this compound?

A4: Yes, the inclusion of ritonavir, a potent CYP3A4 inhibitor, significantly increases the potential for drug-drug interactions.[3][8] Medications that are highly dependent on CYP3A4 for clearance are contraindicated, as their plasma concentrations can become dangerously elevated.[5][8] Conversely, strong inducers of CYP3A4 can decrease the plasma concentrations of this compound and ritonavir, potentially reducing efficacy.[8] It is imperative to review a patient's complete medication list before initiating experiments or treatment.[3]

Q5: Does ritonavir boosting affect the safety and tolerability of this compound?

A5: Despite the significant increase in this compound exposure, the combination is generally well-tolerated.[13] Clinical trials have shown low rates of treatment discontinuation due to adverse events.[13][14] However, the potential for drug-drug interactions is a major safety consideration.[15] In some studies, asymptomatic and transient increases in bilirubin have been observed, which were not associated with other liver function test abnormalities.[13]

Troubleshooting Guide

Issue 1: Observed this compound exposure (AUC, Cmax) is lower than expected in an in vivo experiment.

  • Possible Cause 1: Co-administration of a CYP3A4 inducer.

    • Troubleshooting Step: Review all co-administered compounds. Substances like rifampin, carbamazepine, phenytoin, and St. John's wort are strong CYP3A4 inducers and can significantly decrease this compound plasma levels.[8]

  • Possible Cause 2: Incorrect dosing or formulation.

    • Troubleshooting Step: Verify the dose and formulation of both this compound and ritonavir. Ensure proper solubilization if using a custom formulation, as poor solubility can limit absorption.

  • Possible Cause 3: Genetic variability in drug metabolism.

    • Troubleshooting Step: While this compound is primarily metabolized by CYP3A4, minor contributions from CYP3A5 exist.[9] Consider if the animal model used has significantly different expression or activity of these enzymes compared to humans.

Issue 2: Higher than expected variability in this compound pharmacokinetic data between subjects.

  • Possible Cause 1: Food effect.

    • Troubleshooting Step: this compound/ritonavir should be administered with food to ensure consistent absorption.[6][16] Standardize the feeding schedule and composition of meals for all subjects in your experiment.

  • Possible Cause 2: Intrinsic pharmacokinetic variability.

    • Troubleshooting Step: this compound naturally displays highly variable and non-linear pharmacokinetics, with exposure increasing in a greater than dose-proportional manner, even with ritonavir.[4][13] Ensure your study is adequately powered to account for this inherent variability.

Issue 3: Unexpected adverse events or toxicity observed in an animal model.

  • Possible Cause 1: Off-target effects of high this compound concentrations.

    • Troubleshooting Step: While generally well-tolerated, the substantially increased exposure of this compound could lead to off-target effects in some models. Correlate the timing of adverse events with pharmacokinetic sampling to see if it aligns with peak concentrations.

  • Possible Cause 2: Drug-drug interaction with an unlisted compound.

    • Troubleshooting Step: Re-evaluate all substances the animal is exposed to, including bedding, enrichment materials, and vehicle components, for any potential to interact with CYP3A4.

Data Summary Tables

Table 1: Impact of Ritonavir on Single-Dose this compound Pharmacokinetics

ParameterThis compound Alone (300 mg)This compound (300 mg) + Ritonavir (100 mg)Fold Increase
Cmax (Maximum Concentration) Value not specifiedValue not specified~30-fold[13]
AUC (Total Exposure) Value not specifiedValue not specified~50-fold[4][13]
C24 (Trough Concentration) Value not specifiedValue not specified>300-fold[4]
t½ (Half-life) ~2.7 - 3 hours[4][13]~5 - 8 hours[4]~2 to 3-fold
Tmax (Time to Cmax) ~2.3 hours[4][13]~4.7 hours[4][13]~2-fold

Table 2: Efficacy of Ritonavir-Boosted this compound Regimens in Genotype 1 HCV Patients

Patient PopulationRegimenSVR12 RateCitation(s)
GT1b, Treatment-Naïve, No Cirrhosis Ombitasvir/Paritaprevir/Ritonavir95.2%[14]
GT1b, Null Responders, No Cirrhosis Ombitasvir/Paritaprevir/Ritonavir90.0%[14]
GT1b, Treatment-Naïve, With Cirrhosis Ombitasvir/Paritaprevir/Ritonavir97.9%[14]
GT1b, Treatment-Experienced, With Cirrhosis Ombitasvir/Paritaprevir/Ritonavir96.2%[14]
Japanese Patients, GT1b, No Cirrhosis Ombitasvir/Paritaprevir/Ritonavir94.9% - 98.1%[17][18]
Japanese Patients, GT1b, With Cirrhosis Ombitasvir/Paritaprevir/Ritonavir90.5%[17][18]

SVR12: Sustained Virologic Response 12 weeks after end of treatment.

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay

  • Objective: To determine the inhibitory potential of ritonavir on the CYP3A4-mediated metabolism of this compound.

  • Materials: Human liver microsomes (HLMs) or recombinant human CYP3A4 enzyme, this compound, ritonavir, NADPH regenerating system, and a positive control inhibitor (e.g., ketoconazole).

  • Procedure:

    • Pre-incubate HLMs or recombinant CYP3A4 with varying concentrations of ritonavir (or control) for a set period (e.g., 15-30 minutes) at 37°C.

    • Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes), ensuring it remains within the linear range.

    • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • Analyze the samples using LC-MS/MS to quantify the remaining amount of this compound and/or the formation of its metabolites.

  • Data Analysis: Calculate the IC50 value for ritonavir by plotting the percent inhibition of this compound metabolism against the logarithm of ritonavir concentration.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

  • Objective: To evaluate the effect of ritonavir on the pharmacokinetic profile of this compound.

  • Study Design: A parallel-group or crossover design can be used.

    • Group 1 (Control): Administer this compound orally.

    • Group 2 (Test): Administer this compound and ritonavir orally.

  • Procedure:

    • Fast animals overnight prior to dosing. Administer compounds via oral gavage. Remember to provide food post-dosing as it aids absorption.

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Process blood samples to obtain plasma and store at -80°C until analysis.

    • Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., WinNonLin) to calculate key parameters such as Cmax, Tmax, AUC, and t½ for both groups. Compare the parameters to determine the magnitude of the boosting effect.

Visual Guides

cluster_metabolism This compound Metabolism cluster_boosting Ritonavir Boosting Effect This compound This compound (Oral Dose) cyp3a4 CYP3A4 Enzyme (in Liver & Intestine) This compound->cyp3a4 Metabolism metabolites Inactive Metabolites cyp3a4->metabolites excretion Rapid Excretion metabolites->excretion ritonavir Ritonavir ritonavir->cyp3a4 inhibition Inhibition

Caption: Mechanism of ritonavir boosting on this compound metabolism.

start Start: Experimental Design dosing Dosing (this compound ± Ritonavir) start->dosing sampling Serial Blood Sampling (Pre-defined time points) dosing->sampling processing Plasma Processing (Centrifugation & Storage) sampling->processing analysis LC-MS/MS Analysis (Quantify this compound) processing->analysis pk_calc Pharmacokinetic Analysis (Calculate AUC, Cmax, t½) analysis->pk_calc end End: Compare Results pk_calc->end

Caption: Experimental workflow for an in vivo pharmacokinetic study.

start Unexpected Result: Low this compound Exposure q1 Was a known CYP3A4 inducer co-administered? start->q1 a1_yes Identify and remove inducer from protocol. q1->a1_yes Yes q2 Was dosing and formulation verified and consistent? q1->q2 No a2_no Correct dosing procedure. Verify formulation stability. q2->a2_no No q3 Was food administered consistently with dose? q2->q3 Yes a3_no Standardize feeding schedule for all subjects. q3->a3_no No end Consider inherent PK variability and re-evaluate. q3->end Yes

Caption: Troubleshooting logic for lower-than-expected results.

References

Paritaprevir Stock Solution Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information on the stability of paritaprevir stock solutions under various storage conditions. It is designed for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] this compound is soluble in DMSO at concentrations of 30 mg/mL to 125 mg/mL.[1][3] For aqueous-based assays, it is advised to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[2] A 1:5 solution of DMSO:PBS (pH 7.2) has been shown to dissolve this compound at approximately 0.17 mg/mL.[2] It is not recommended to store aqueous solutions for more than one day.[2]

Q2: What are the recommended storage temperatures and expected stability for this compound stock solutions in DMSO?

A2: For long-term storage, -80°C is recommended, while for short-term storage, -20°C is suitable. The stability of the solid compound is reported to be at least two years when stored at -20°C.[2] For stock solutions in DMSO, the following storage durations are advised:

Storage TemperatureRecommended Duration
-80°C6 months[1][4]
-20°C1 month[1][4]

Q3: How many times can I freeze and thaw my this compound stock solution?

A3: It is strongly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][4] While specific data on the number of permissible freeze-thaw cycles for this compound is not available, repeated cycling can lead to degradation of the compound and introduce variability into experiments.

Q4: Is it acceptable to store this compound stock solutions at 4°C (refrigerated)?

A4: There is no specific data available on the stability of this compound stock solutions at 4°C. Given the recommendations for frozen storage for even short-term periods, refrigeration is not advised for storing stock solutions. Working solutions for in vivo experiments should be prepared fresh on the same day of use.[4]

Q5: Are there any visible signs of this compound degradation?

A5: Visual inspection for color changes or precipitation is a basic first step in assessing solution stability. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are necessary for accurate stability assessment.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent or unexpected experimental results Degradation of this compound stock solution due to improper storage or handling.1. Prepare a fresh stock solution of this compound. 2. Perform a stability study on your existing stock solution using a validated analytical method (see Experimental Protocols section). 3. Ensure proper aliquoting and avoidance of repeated freeze-thaw cycles.
Precipitate observed in the stock solution upon thawing Poor solubility or concentration exceeding the solubility limit at a lower temperature.1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.[1] 2. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration.
Need to use a solvent other than DMSO DMSO incompatibility with the experimental system.This compound is also soluble in dimethylformamide (DMF).[2] If other solvents are required, a solubility test should be performed. For aqueous buffers, prepare a fresh diluted solution from a DMSO stock immediately before use.

Experimental Protocols

To ensure the accuracy of your experiments, it is recommended to perform an in-house stability assessment of your this compound stock solutions. The following is a general protocol for a stability-indicating HPLC assay, based on published methods for this compound analysis.[3][5][6][7][8][9]

Protocol: Stability Assessment of this compound Stock Solution using HPLC

Objective: To determine the concentration and purity of this compound in a stock solution over time under specific storage conditions.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Phosphate buffer (e.g., potassium dihydrogen orthophosphate)

  • Orthophosphoric acid (for pH adjustment)

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Preparation of Mobile Phase: A common mobile phase for this compound analysis consists of a mixture of phosphate buffer and an organic solvent like acetonitrile or methanol. A typical ratio is 40:60 (v/v) of buffer to organic solvent. The pH of the buffer is usually adjusted to the acidic range (e.g., pH 3.0) with orthophosphoric acid.

  • Preparation of Standard Solutions: Prepare a series of calibration standards of this compound of known concentrations by diluting a freshly prepared stock solution with the mobile phase.

  • Sample Preparation: At each time point of the stability study (e.g., Day 0, Week 1, Week 2, etc.), retrieve an aliquot of the stored this compound stock solution. Dilute it with the mobile phase to a concentration that falls within the range of the calibration standards.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: e.g., Phosphate buffer (pH 3.0) : Acetonitrile (40:60 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: 254 nm or 260 nm

    • Column Temperature: Ambient or controlled (e.g., 30°C)

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the prepared sample from the stability study.

    • Analyze the resulting chromatogram for the this compound peak and any potential degradation peaks.

  • Data Interpretation:

    • Calculate the concentration of this compound in the sample using the standard curve.

    • Compare the concentration to the initial concentration at Day 0 to determine the percentage of this compound remaining.

    • Monitor the appearance and area of any new peaks, which may indicate degradation products. A solution is generally considered stable if the concentration of the active ingredient remains above 90-95% of the initial concentration and no significant degradation products are observed.

Forced Degradation Study Overview

To confirm that the analytical method is "stability-indicating," a forced degradation study can be performed on a sample of this compound. This involves subjecting the drug to harsh conditions to intentionally induce degradation. The HPLC method should be able to separate the intact this compound from its degradation products. Common stress conditions include:

  • Acidic hydrolysis: 0.1 M HCl at 60°C

  • Alkaline hydrolysis: 0.1 M NaOH at 60°C

  • Oxidative degradation: 3% H₂O₂ at room temperature

  • Thermal degradation: 105°C

  • Photolytic degradation: Exposure to UV light

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis at Time Points (T0, T1, T2...) prep_stock Prepare this compound Stock Solution aliquot Aliquot into Single-Use Vials prep_stock->aliquot storage_neg80 -80°C aliquot->storage_neg80 storage_neg20 -20°C aliquot->storage_neg20 storage_4 4°C (Optional) aliquot->storage_4 hplc_analysis HPLC/UPLC Analysis storage_neg80->hplc_analysis Sample at Time Point storage_neg20->hplc_analysis Sample at Time Point storage_4->hplc_analysis Sample at Time Point data_interp Data Interpretation hplc_analysis->data_interp report report data_interp->report Stability Report: % Remaining Degradation Profile

Caption: Workflow for assessing the stability of this compound stock solutions.

HPLC_Method_Logic input This compound Sample (Standard or Stability Aliquot) separation C18 Reverse-Phase Column Separation input->separation Mobile Phase (Buffer + Organic) detection UV/PDA Detection (e.g., 254 nm) separation->detection output Chromatogram: Peak Area vs. Retention Time detection->output

Caption: Logical flow of an HPLC-based stability-indicating assay for this compound.

References

Validation & Comparative

A Comparative Analysis of Resistance Profiles: Paritaprevir vs. Boceprevir and Telaprevir

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the resistance profiles of three key Hepatitis C virus (HCV) NS3/4A protease inhibitors: paritaprevir, boceprevir, and telaprevir. This guide provides a detailed examination of the genetic mutations that confer resistance to these drugs, quantitative data on the levels of resistance, and the experimental protocols used to determine these profiles.

The emergence of drug-resistant viral variants is a significant challenge in the treatment of chronic HCV infection. Understanding the distinct resistance profiles of different protease inhibitors is crucial for the development of more robust and effective antiviral therapies. This guide aims to provide a clear and objective resource for the scientific community engaged in this effort.

Comparative Resistance Profiles

The following table summarizes the key resistance-associated variants (RAVs) for this compound, boceprevir, and telaprevir, along with the associated fold-change in the 50% effective concentration (EC50), indicating the level of resistance conferred by each mutation.

DrugHCV GenotypeKey Resistance-Associated Variants (RAVs)Fold-Change in EC50 / IC50
This compound 1aR155K, D168V, D168A/E/VR155K: loss of susceptibility; D168A/E/V: significant resistance
1bD168VSignificant resistance
Boceprevir 1aV36M, T54S, R155KLow to high-level resistance
1bT54A/S, V55A, A156S, V170ALow to high-level resistance (A156T >120-fold)[1][2]
Telaprevir 1aV36M, R155KV36M+R155K: >25-fold increase[3]
1bV36A/G/M, T54A/S, V55A, A156S/F/T/VA156F/T/V: >25-fold increase; Others: 3-25-fold increase[3]

Note: The fold-change in EC50/IC50 is a measure of the loss of susceptibility of the virus to the drug. A higher fold-change indicates a higher level of resistance. Data is compiled from multiple in vitro studies.

Boceprevir and telaprevir, both first-generation linear ketoamide inhibitors, exhibit significant cross-resistance, meaning that mutations conferring resistance to one drug often confer resistance to the other.[1][2] this compound, a macrocyclic inhibitor, has a distinct resistance profile and can remain active against some variants that are resistant to boceprevir and telaprevir. Notably, mutations at position D168 are a key pathway for resistance to this compound.

Mechanism of Action and Resistance

The HCV NS3/4A protease is a crucial enzyme for viral replication, responsible for cleaving the viral polyprotein into functional units. This compound, boceprevir, and telaprevir all act by inhibiting this protease.

cluster_virus HCV Replication Cycle cluster_drug Drug Intervention HCV_RNA HCV RNA Polyprotein Viral Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Viral_Proteins Functional Viral Proteins NS3_4A->Viral_Proteins Cleavage Replication Viral Assembly and Release Viral_Proteins->Replication Protease_Inhibitor This compound / Boceprevir / Telaprevir Protease_Inhibitor->NS3_4A Inhibition

Mechanism of Action of NS3/4A Protease Inhibitors.

Resistance mutations typically occur in the NS3 protease domain, altering the binding site of the inhibitor and reducing its efficacy. The specific mutations that arise are dependent on the inhibitor and the HCV genotype.

Experimental Protocols

The determination of resistance profiles relies on robust and reproducible experimental methodologies. The following sections provide an overview of the key experimental workflows for genotypic and phenotypic resistance analysis.

Genotypic and Phenotypic Resistance Testing Workflow

cluster_patient Patient Sample Processing cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Analysis Patient_Sample Patient Plasma Sample RNA_Extraction Viral RNA Extraction Patient_Sample->RNA_Extraction RT_PCR RT-PCR Amplification of NS3/4A region RNA_Extraction->RT_PCR Sequencing Clonal or Population Sequencing RT_PCR->Sequencing Cloning Cloning of NS3/4A into Replicon Vector RT_PCR->Cloning Sequence_Analysis Sequence Analysis and Mutation Identification Sequencing->Sequence_Analysis Replicon_Assay HCV Replicon Assay Cloning->Replicon_Assay EC50_Determination EC50 Determination Replicon_Assay->EC50_Determination

Workflow for HCV Resistance Analysis.
Detailed Methodologies

1. Genotypic Analysis: Cloning and Sequencing of the HCV NS3 Protease Domain from Clinical Samples

  • Objective: To identify mutations in the NS3 protease gene of HCV from patient samples.

  • Protocol:

    • Viral RNA Extraction: Extract viral RNA from patient plasma using a commercial viral RNA extraction kit.

    • Reverse Transcription and PCR (RT-PCR): Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme and specific primers flanking the NS3 protease region. Amplify the NS3 protease gene from the cDNA using PCR with high-fidelity DNA polymerase.

    • Cloning: Ligate the amplified NS3 PCR product into a suitable cloning vector (e.g., pCR-Blunt II-TOPO). Transform the ligation product into competent E. coli cells and select for positive clones.

    • Sequencing: Isolate plasmid DNA from multiple individual bacterial colonies (for clonal sequencing) or from the pooled population of clones (for population sequencing). Sequence the inserted NS3 gene using Sanger sequencing or next-generation sequencing methods.

    • Sequence Analysis: Align the obtained sequences with a wild-type reference sequence of the corresponding HCV genotype to identify amino acid substitutions.

2. Phenotypic Analysis: HCV Replicon Assay

  • Objective: To determine the susceptibility of HCV replicons containing specific NS3 mutations to protease inhibitors.

  • Protocol:

    • Site-Directed Mutagenesis: Introduce specific resistance-associated mutations into a wild-type HCV replicon plasmid containing the NS3/4A gene using a site-directed mutagenesis kit.

    • In Vitro Transcription: Linearize the replicon plasmid DNA and use it as a template for in vitro transcription to generate replicon RNA.

    • Electroporation: Electroporate the in vitro-transcribed replicon RNA into a human hepatoma cell line (e.g., Huh-7) that supports HCV replication.

    • Drug Treatment: Plate the electroporated cells in multi-well plates and treat with serial dilutions of the protease inhibitor being tested.

    • Quantification of Replication: After a defined incubation period (e.g., 72 hours), quantify the level of HCV replication. This is often done by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying HCV RNA levels using real-time RT-PCR.

    • EC50 Determination: Calculate the drug concentration that inhibits 50% of viral replication (EC50) by plotting the replication levels against the drug concentrations and fitting the data to a dose-response curve. The fold-change in resistance is determined by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.

3. Enzymatic Assay for NS3/4A Protease Activity

  • Objective: To measure the inhibitory activity of compounds against the purified HCV NS3/4A protease enzyme.

  • Protocol:

    • Protein Expression and Purification: Express and purify recombinant HCV NS3/4A protease from E. coli or other expression systems.

    • Enzymatic Reaction: In a microplate format, incubate the purified NS3/4A protease with a synthetic peptide substrate that mimics a natural cleavage site of the protease. The substrate is typically labeled with a fluorophore and a quencher.

    • Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound, boceprevir, or telaprevir) to the reaction wells.

    • Signal Detection: Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence. Measure the fluorescence signal over time using a fluorescence plate reader.

    • IC50 Determination: Calculate the inhibitor concentration that reduces the protease activity by 50% (IC50) by plotting the enzyme activity against the inhibitor concentrations.

This guide provides a foundational resource for understanding and comparing the resistance profiles of these important HCV protease inhibitors. The detailed experimental protocols offer a starting point for researchers to design and execute their own studies in the ongoing effort to combat HCV.

References

In vitro comparison of Paritaprevir and grazoprevir against HCV mutants

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection. Among these, NS3/4A protease inhibitors have been a cornerstone of many therapeutic regimens. This guide provides an in-depth, data-driven comparison of two key second-generation NS3/4A protease inhibitors: paritaprevir and grazoprevir. We will explore their in vitro efficacy against various HCV genotypes and resistance-associated substitutions (RASs), detailing the experimental protocols used to generate this data and visualizing the underlying mechanisms and workflows.

Mechanism of Action: Targeting the HCV NS3/4A Protease

Both this compound and grazoprevir are potent inhibitors of the HCV NS3/4A serine protease. This viral enzyme is crucial for the cleavage of the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are essential for viral replication.[1][2][3] By binding to the active site of the NS3/4A protease, these inhibitors block this cleavage process, thereby halting the viral replication cycle.[1]

cluster_hcv_lifecycle HCV Replication Cycle HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Mature Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Cleavage Replication_Complex Viral Replication Complex NS_Proteins->Replication_Complex Assembly New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication Inhibitor This compound or Grazoprevir NS3_4A NS3/4A Protease Inhibitor->NS3_4A

Caption: Mechanism of action of NS3/4A protease inhibitors.

In Vitro Efficacy and Resistance Profiles

The in vitro activity of this compound and grazoprevir is typically assessed using HCV replicon assays. These systems utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating HCV RNA molecules (replicons).[4][5][6][7] The potency of the inhibitors is determined by measuring the reduction in HCV RNA replication, often expressed as the 50% effective concentration (EC50) or 90% effective concentration (EC90).

Comparative Antiviral Activity Against Wild-Type HCV Genotypes

Both this compound and grazoprevir exhibit potent, pan-genotypic activity in vitro, although there are some variations in potency across different genotypes.

GenotypeThis compound (EC50, nM)Grazoprevir (EC50, nM)
1a 1.0[8][9][10]~0.4 (IC50)[11]
1b 0.21[8][9][10]~0.2 (IC50)[11]
2a 5.3[8][9][10]~0.3 (IC50)[11]
3a 19[8][9][10]~1.3 (IC50)[11]
4a 0.09[8][9][10]~0.2 (IC50)[11]
5a -~0.2 (IC50)[11]
6a 0.69[8][9]-

Note: IC50 values from enzyme assays are included for grazoprevir to provide a broader comparison of potency across genotypes as presented in the source literature.

Impact of Resistance-Associated Substitutions (RASs)

A critical factor in the clinical utility of DAAs is their susceptibility to resistance. The emergence of amino acid substitutions in the NS3 protease can reduce the binding affinity of inhibitors, leading to decreased antiviral activity. The following table summarizes the fold-change in EC50 values for this compound and grazoprevir in the presence of common NS3 RASs in genotype 1a and 1b.

Genotype 1a

RAS PositionSubstitutionThis compound (Fold Change in EC50)Grazoprevir (Fold Change in EC50)
55V55A-13[12]
56Y56H-1.1[13]
80Q80KNo significant impact[14]No significant impact[11][14]
155R155K45[9]1.8[13]
156A156T/V130 (A156T)[9]2.5 (A156T)[13]
168D168A/V/Y219 (D168Y)[9]73 (D168A), 28 (D168V), >1,000 (D168Y)[12]

Genotype 1b

RAS PositionSubstitutionThis compound (Fold Change in EC50)Grazoprevir (Fold Change in EC50)
155R155K1[9]-
156A156T/V100 (A156T)[9]-
168D168A/V/Y337 (D168Y)[9]-

Generally, grazoprevir maintains greater potency against several key RASs compared to this compound, particularly at positions 155 and 156 in genotype 1a.[15] However, certain substitutions at position 168 can confer high-level resistance to both inhibitors.[9][12]

Experimental Protocols

The following section details a generalized protocol for the HCV replicon assay used to determine the in vitro efficacy of antiviral compounds.

HCV Replicon Assay Protocol
  • Cell Culture: Huh-7 cells or their derivatives are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Replicon RNA Transcription and Electroporation: Subgenomic HCV replicon DNA is linearized and used as a template for in vitro transcription to generate replicon RNA.[4][5] Cultured Huh-7 cells are then electroporated with the in vitro transcribed HCV replicon RNA.[4][5]

  • Stable Replicon Cell Line Generation: To generate stable cell lines, electroporated cells are cultured in the presence of a selection agent, such as G418, for several weeks.[6] Resistant colonies, which have successfully established persistent HCV replication, are then isolated and expanded.

  • Antiviral Assay:

    • Stable replicon cells are seeded into 96- or 384-well plates.[16]

    • The following day, the culture medium is replaced with medium containing serial dilutions of the antiviral compounds (this compound or grazoprevir).[16] A vehicle control (e.g., DMSO) is also included.[16]

    • The plates are incubated for a defined period, typically 48 to 72 hours.[16]

  • Quantification of HCV Replication:

    • HCV RNA levels are quantified using real-time reverse transcription PCR (RT-qPCR).

    • Alternatively, if the replicon contains a reporter gene (e.g., luciferase), replication can be measured by assaying for reporter gene activity.[6][16]

  • Data Analysis: The EC50 value is calculated as the drug concentration required to reduce HCV RNA levels or reporter activity by 50% compared to the vehicle control. This is typically determined by non-linear regression analysis of the dose-response curve.

cluster_workflow HCV Replicon Assay Workflow Start Start Cell_Culture Culture Huh-7 cells Start->Cell_Culture Transcription In vitro transcription of HCV replicon RNA Cell_Culture->Transcription Electroporation Electroporate Huh-7 cells with replicon RNA Transcription->Electroporation Selection Select for stable replicon cells with G418 Electroporation->Selection Seeding Seed replicon cells into multi-well plates Selection->Seeding Treatment Treat cells with serial dilutions of inhibitors Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Quantification Quantify HCV replication (RT-qPCR or Luciferase Assay) Incubation->Quantification Analysis Calculate EC50 values Quantification->Analysis End End Analysis->End

Caption: A generalized workflow for HCV replicon assays.

Conclusion

Both this compound and grazoprevir are highly potent inhibitors of the HCV NS3/4A protease with broad genotypic coverage. In vitro data suggests that grazoprevir may have a higher barrier to resistance for certain clinically relevant RASs in genotype 1a compared to this compound. However, the emergence of specific mutations, particularly at position D168, can significantly impact the efficacy of both drugs. The experimental data summarized in this guide provides a valuable resource for researchers in the field of HCV drug development and resistance. It is important to note that in vitro resistance profiles do not always perfectly predict clinical outcomes, and the combination of multiple DAAs with different mechanisms of action is a key strategy to overcome resistance and achieve high cure rates in patients.[13][17]

References

Validating Paritaprevir's Specificity for NS3/4A Protease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Paritaprevir's performance and specificity as an inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease against other leading alternatives. The content is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

This compound: A Potent and Specific NS3/4A Protease Inhibitor

This compound is a direct-acting antiviral (DAA) agent that specifically targets the HCV NS3/4A serine protease.[1] This viral enzyme is crucial for the post-translational processing of the HCV polyprotein, a necessary step for the formation of the viral replication complex.[2][3] By inhibiting the NS3/4A protease, this compound effectively halts viral replication.[1]

Comparative In Vitro Potency Against HCV Genotypes

The efficacy of this compound and other NS3/4A protease inhibitors varies across different HCV genotypes. The following table summarizes the 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit 50% of viral replication in cell-based assays. Lower EC50 values indicate higher potency.

Drug HCV Genotype 1a (EC50, nM) HCV Genotype 1b (EC50, nM) Other Genotypes (EC50, nM)
This compound 1.00.21GT2a: 5.3, GT3a: 19, GT4a: 0.09, GT6a: 0.69[1]
Glecaprevir 0.210.48GT2a: 1.8, GT3a: 1.9, GT4a: 0.89, GT5a: 0.4, GT6a: 0.94
Grazoprevir 0.40.1GT2: >1,000, GT3: 2.1, GT4: 0.2, GT5: 0.3, GT6: 0.4
Simeprevir 7.713.6GT2: 88, GT4: 4.2, GT5: 7.8, GT6: 2.9
Voxilaprevir 0.380.46GT2a: 1.1, GT3a: 5.8, GT4a: 0.42, GT5a: 0.45, GT6a: 0.38

Specificity Profile: On-Target Efficacy and Off-Target Activity

A critical aspect of any antiviral drug is its specificity for the viral target over host cellular machinery. High specificity minimizes the potential for off-target effects and associated toxicities. The selectivity of NS3/4A protease inhibitors is often evaluated by comparing their potent antiviral activity (EC50) to their cytotoxicity (CC50) in host cells, expressed as the Selectivity Index (SI = CC50/EC50). A higher SI value indicates greater selectivity.

While comprehensive head-to-head studies on off-target activities against a broad panel of human proteases are not always publicly available, the high selectivity indices of modern NS3/4A inhibitors, including this compound, suggest a low potential for cross-reactivity with host proteases.

Drug Selectivity Index (SI) Known Off-Target Activity on Human Proteases
This compound >37,000Limited public data, but generally considered highly selective for the viral protease.[1]
Glecaprevir >10,000Limited public data, but generally considered highly selective for the viral protease.
Grazoprevir >1,000Limited public data, but generally considered highly selective for the viral protease.
Simeprevir >790Weak inhibition of human cathepsin B and L at high concentrations.
Voxilaprevir >1,000Limited public data, but generally considered highly selective for the viral protease.

Experimental Protocols

In Vitro NS3/4A Protease Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified HCV NS3/4A protease.

Materials:

  • Recombinant HCV NS3/4A protease

  • Fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)

  • Assay Buffer (50 mM HEPES pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucoside)

  • Test compounds serially diluted in DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Add test compounds to the wells of the 384-well plate.

  • Add a mixture of the NS3/4A protease and the fluorogenic substrate to initiate the reaction.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Measure the fluorescence intensity (e.g., excitation at 355 nm and emission at 500 nm).

  • Calculate the percentage of inhibition relative to a no-compound control and determine the IC50 value using a dose-response curve.

Cell-Based HCV Replicon Assay

This assay evaluates the antiviral activity of a compound within a cellular environment using human hepatoma (Huh-7) cells that contain a self-replicating HCV subgenome (replicon).

Materials:

  • Huh-7 cells harboring an HCV replicon (often containing a reporter gene like luciferase)

  • Cell culture medium (e.g., DMEM with 10% FBS and selection antibiotic)

  • Test compounds serially diluted in DMSO

  • 96-well cell culture plates

  • Reagents for measuring cell viability (e.g., MTS) and reporter gene activity (e.g., luciferase substrate)

  • Luminometer and spectrophotometer

Procedure:

  • Seed the HCV replicon cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate for a period that allows for multiple rounds of replication (e.g., 72 hours).

  • Measure reporter gene activity (e.g., luminescence) to quantify viral replication.

  • In a parallel plate, measure cell viability to assess the cytotoxicity of the compounds.

  • Calculate the EC50 (from the replication assay) and the CC50 (from the cytotoxicity assay) to determine the Selectivity Index.

Visualizations

hcv_lifecycle HCV Virion HCV Virion Entry Entry HCV Virion->Entry Uncoating Uncoating Entry->Uncoating Translation & Polyprotein Synthesis Translation & Polyprotein Synthesis Uncoating->Translation & Polyprotein Synthesis Polyprotein Cleavage Polyprotein Cleavage Translation & Polyprotein Synthesis->Polyprotein Cleavage NS3/4A Protease Viral Replication Complex Assembly Viral Replication Complex Assembly Polyprotein Cleavage->Viral Replication Complex Assembly RNA Replication RNA Replication Viral Replication Complex Assembly->RNA Replication Virion Assembly Virion Assembly RNA Replication->Virion Assembly Release Release Virion Assembly->Release New HCV Virion New HCV Virion Release->New HCV Virion

Caption: Overview of the Hepatitis C Virus (HCV) life cycle in a host cell.

experimental_workflow Compound Library Compound Library Enzymatic Assay Enzymatic Assay Compound Library->Enzymatic Assay Determine IC50 Determine IC50 Enzymatic Assay->Determine IC50 Cell-Based Replicon Assay Cell-Based Replicon Assay Determine IC50->Cell-Based Replicon Assay Determine EC50 Determine EC50 Cell-Based Replicon Assay->Determine EC50 Cytotoxicity Assay Cytotoxicity Assay Cell-Based Replicon Assay->Cytotoxicity Assay Calculate Selectivity Index Calculate Selectivity Index Determine EC50->Calculate Selectivity Index Determine CC50 Determine CC50 Cytotoxicity Assay->Determine CC50 Determine CC50->Calculate Selectivity Index

Caption: Workflow for validating the specificity of an NS3/4A protease inhibitor.

logical_relationship HCV Polyprotein HCV Polyprotein NS3/4A Protease NS3/4A Protease HCV Polyprotein->NS3/4A Protease Substrate Mature Viral Proteins Mature Viral Proteins NS3/4A Protease->Mature Viral Proteins Cleavage This compound This compound This compound->NS3/4A Protease Inhibits Viral Replication Viral Replication Mature Viral Proteins->Viral Replication

Caption: this compound inhibits the cleavage of the HCV polyprotein by the NS3/4A protease.

References

The Efficacy of Paritaprevir-Based Regimens in the Landscape of Direct-Acting Antivirals for Hepatitis C

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection, leading to cure rates exceeding 95% in many patient populations. Among these, the combination of the NS3/4A protease inhibitor paritaprevir with inhibitors of NS5A and NS5B has demonstrated high efficacy. This guide provides a comprehensive comparison of this compound-containing regimens with other leading DAA combination therapies, supported by clinical trial data, detailed experimental protocols, and visualizations of the underlying biological pathways and study designs.

Mechanism of Action: A Multi-Pronged Attack on HCV Replication

The success of combination DAA therapy lies in its ability to target multiple essential components of the HCV replication cycle simultaneously. This compound, an NS3/4A protease inhibitor, prevents the cleavage of the HCV polyprotein, a crucial step in the formation of mature viral proteins.[1] When combined with an NS5A inhibitor, such as ombitasvir, which disrupts a protein vital for viral RNA replication and virion assembly, and an NS5B polymerase inhibitor, like dasabuvir, which halts the synthesis of the viral genome, this multi-targeted approach creates a high barrier to the development of resistance.[1][2]

The following diagram illustrates the HCV replication cycle and the targets of these key DAA classes.

HCV_Replication_and_DAA_Targets cluster_host_cell Hepatocyte HCV_entry HCV Entry Uncoating Uncoating HCV_entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication_Complex RNA Replication (Replication Complex) Translation->Replication_Complex NS3_4A NS3/4A Protease Assembly Virion Assembly Replication_Complex->Assembly NS5A_protein NS5A NS5B_polymerase NS5B Polymerase Release Virion Release Assembly->Release This compound This compound This compound->NS3_4A inhibits Ombitasvir NS5A Inhibitors (e.g., Ombitasvir) Ombitasvir->NS5A_protein inhibits Dasabuvir NS5B Inhibitors (e.g., Dasabuvir) Dasabuvir->NS5B_polymerase inhibits

Figure 1: HCV Replication Cycle and DAA Targets.

Comparative Efficacy: Sustained Virologic Response (SVR) Rates

The primary measure of efficacy for HCV therapies is the achievement of a sustained virologic response (SVR), defined as undetectable HCV RNA in the blood 12 or 24 weeks after the completion of treatment. The following tables summarize the SVR rates from key clinical trials for various DAA regimens, including the this compound-based combination, across different patient populations and HCV genotypes.

Table 1: SVR Rates in Treatment-Naïve Patients without Cirrhosis

RegimenHCV GenotypeTreatment DurationSVR12 RateKey Clinical Trial(s)
Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir (Viekira Pak) ± Ribavirin1a12 weeks95%SAPPHIRE-I[3][4]
Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir1b12 weeks98-99%PEARL-III, SAPPHIRE-I[3][4]
Sofosbuvir/Ledipasvir (Harvoni)18 or 12 weeks93-95%ION-3
Glecaprevir/Pibrentasvir (Mavyret)1-68 weeks97.5%ENDURANCE-1, SURVEYOR-II

Table 2: SVR Rates in Treatment-Naïve Patients with Compensated Cirrhosis

RegimenHCV GenotypeTreatment DurationSVR12 RateKey Clinical Trial(s)
Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir + Ribavirin1a12 or 24 weeks88.6% (12w), 94.2% (24w)TURQUOISE-II
Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir + Ribavirin1b12 weeks98.5%TURQUOISE-II
Sofosbuvir/Ledipasvir (Harvoni)112 or 24 weeks94-99%ION-1
Glecaprevir/Pibrentasvir (Mavyret)1-68 weeks99.7%EXPEDITION-8[5]

Table 3: SVR Rates in Treatment-Experienced Patients

RegimenPatient PopulationHCV GenotypeSVR12 RateKey Clinical Trial(s)
Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir ± RibavirinPrior Peg-IFN/RBV Failure (non-cirrhotic)1b100%PEARL-II
Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir + RibavirinPrior Peg-IFN/RBV Failure (with cirrhosis)1a92.9% (24w)TURQUOISE-II
Sofosbuvir/Ledipasvir (Harvoni)Prior Peg-IFN/RBV Failure194-99%ION-2
Glecaprevir/Pibrentasvir (Mavyret)DAA-Experienced1-691-100%MAGELLAN-1

Experimental Protocols: A Look Inside the Clinical Trials

The high SVR rates presented above are the result of rigorously designed and executed clinical trials. The following provides a generalized overview of the methodologies employed in pivotal Phase 3 trials for DAA combination therapies.

Key Components of Phase 3 DAA Clinical Trials:

  • Study Design: Typically multicenter, randomized, open-label or double-blind, placebo-controlled studies.[3]

  • Patient Population: Clearly defined inclusion and exclusion criteria, often stratifying patients by HCV genotype, prior treatment experience (naïve vs. experienced), and the presence or absence of compensated cirrhosis.[6][7][8]

  • Treatment Arms: Patients are randomized to receive the investigational DAA regimen for a specified duration (e.g., 8, 12, or 24 weeks). Control arms may consist of a placebo or an active comparator.[3][9]

  • Primary Efficacy Endpoint: The primary outcome measured is typically the SVR12 rate.[3]

  • Safety and Tolerability Assessments: Monitored through the recording of adverse events, physical examinations, vital signs, and clinical laboratory tests at regular intervals throughout the study and post-treatment follow-up.[7]

  • Virologic Monitoring: HCV RNA levels are quantified at baseline, during treatment, at the end of treatment, and at specified post-treatment time points (e.g., 4, 12, and 24 weeks) to assess virologic response and detect relapse.[7][10]

The workflow for a typical DAA clinical trial is depicted in the diagram below.

DAA_Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_follow_up Post-Treatment Follow-up Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (HCV RNA, Genotype, Fibrosis Stage) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound-based regimen) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Comparator Regimen) Randomization->Treatment_Arm_B On_Treatment_Monitoring On-Treatment Monitoring (Safety & Virologic Response) Treatment_Arm_A->On_Treatment_Monitoring Treatment_Arm_B->On_Treatment_Monitoring End_of_Treatment End of Treatment Assessment On_Treatment_Monitoring->End_of_Treatment SVR12 SVR12 Assessment (HCV RNA at 12 weeks post-treatment) End_of_Treatment->SVR12 SVR24 SVR24 Assessment (HCV RNA at 24 weeks post-treatment) SVR12->SVR24 Final_Analysis Final Data Analysis SVR24->Final_Analysis

Figure 2: Generalized DAA Clinical Trial Workflow.

Conclusion

Combination therapies utilizing this compound with NS5A and NS5B inhibitors have demonstrated high efficacy in curing chronic HCV infection across a range of patient populations, including those with compensated cirrhosis and those who have previously failed interferon-based treatments. While newer, pangenotypic, and often simpler regimens have since become available, the principles of multi-targeted DAA therapy, exemplified by the this compound-containing regimens, have laid the groundwork for the current standard of care. For researchers and drug development professionals, understanding the comparative efficacy, mechanisms of action, and the methodologies of the clinical trials that validated these therapies is crucial for the continued advancement of antiviral drug development.

References

Paritaprevir: A Comparative Analysis of its Activity in HCV Genotypes Resistant to Other Direct-Acting Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the activity of paritaprevir, an NS3/4A protease inhibitor, against Hepatitis C Virus (HCV) genotypes that have developed resistance to other classes of direct-acting antivirals (DAAs). The information presented herein is supported by experimental data from in vitro studies and clinical trials to aid researchers and drug development professionals in understanding the role of this compound in the evolving landscape of HCV treatment.

Introduction to this compound and DAA Resistance

This compound is a potent, direct-acting antiviral agent that targets the HCV NS3/4A protease, an enzyme essential for viral replication.[1][2] It is a key component of several combination therapies for chronic HCV infection.[1][2][3] The advent of DAAs has revolutionized HCV treatment, leading to high rates of sustained virologic response (SVR).[4][5] However, the emergence of resistance-associated substitutions (RASs) in the viral genome can lead to treatment failure.[6][7] These RASs can reduce the susceptibility of the virus to specific DAAs, posing a significant challenge to achieving a cure.[6][7] This guide focuses on the efficacy of this compound against HCV variants carrying RASs that confer resistance to other DAA classes, such as NS5A inhibitors and NS5B polymerase inhibitors.

Mechanism of Action of this compound

HCV replicates by translating its RNA genome into a single large polyprotein, which is then cleaved by viral and host proteases into individual structural and non-structural (NS) proteins. The NS3/4A protease is responsible for multiple cleavages of this polyprotein.[1][8] this compound is a potent and specific inhibitor of the NS3/4A protease, binding to the active site of the enzyme and blocking its function.[1][2] This inhibition prevents the maturation of viral proteins, thereby halting viral replication.[1][2]

Below is a diagram illustrating the HCV replication cycle and the targets of different DAA classes.

HCV_Replication_and_DAA_Targets cluster_host_cell Hepatocyte cluster_DAAs DAA Targets Entry HCV Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication NS3_4A NS3/4A Protease Inhibitors (e.g., this compound) Replication->Translation Assembly Virion Assembly Replication->Assembly NS5A NS5A Inhibitors NS5B NS5B Polymerase Inhibitors Release Release Assembly->Release NS3_4A->Translation NS5A->Replication NS5B->Replication

Caption: HCV replication cycle and DAA targets.

In Vitro Activity of this compound Against DAA-Resistant Variants

The in vitro activity of this compound against HCV variants with RASs is typically assessed using HCV replicon assays. These assays measure the ability of the drug to inhibit viral replication in cultured liver cells. The results are often expressed as the 50% effective concentration (EC50), and the fold change in EC50 compared to the wild-type virus indicates the level of resistance.

Target RegionResistance-Associated Substitution (RAS)DAA Class with Reduced SusceptibilityThis compound Fold Change in EC50 (Genotype 1a)This compound Fold Change in EC50 (Genotype 1b)
NS5A M28T/VNS5A InhibitorsNo significant changeNo significant change
Q30E/H/RNS5A InhibitorsNo significant changeNo significant change
L31M/VNS5A InhibitorsNo significant changeNo significant change
Y93H/NNS5A InhibitorsNo significant changeNo significant change
NS5B S282TNucleoside Inhibitors (e.g., Sofosbuvir)No significant changeNo significant change
L159FNon-Nucleoside InhibitorsNo significant changeNo significant change
C316YNon-Nucleoside InhibitorsNo significant changeNo significant change
M414TNon-Nucleoside InhibitorsNo significant changeNo significant change
S556GNon-Nucleoside Inhibitors (Dasabuvir)No significant changeNo significant change
NS3 R155KProtease Inhibitors (e.g., Simeprevir)>100>100
D168A/E/VProtease Inhibitors (e.g., Simeprevir)>50>50
A156T/VProtease Inhibitors (e.g., Glecaprevir)>100>100

Note: "No significant change" indicates that the fold change in EC50 was generally less than 2-fold. Data is compiled from multiple in vitro studies.[4][5]

As the data indicates, this compound retains its activity against common RASs in the NS5A and NS5B regions that confer resistance to other major DAA classes. However, as an NS3/4A protease inhibitor, its activity is significantly reduced by certain RASs within the NS3 region.[4]

Clinical Efficacy of this compound-Based Regimens in DAA-Experienced Patients

Clinical trials have evaluated the efficacy of this compound-containing regimens in patients who have previously failed therapy with other DAAs. These studies provide crucial insights into the clinical utility of this compound in managing DAA-resistant HCV infections.

Prior DAA Regimen FailurePatient PopulationThis compound-Based RegimenSVR12 RateReference
Sofosbuvir + RibavirinGenotype 1, treatment-experiencedOmbitasvir/Paritaprevir/r + Dasabuvir ± Ribavirin96-100%[9]
NS5A Inhibitor-containing regimenGenotype 1, treatment-experiencedOmbitasvir/Paritaprevir/r + Dasabuvir + Sofosbuvir91-100%[8][10]
Protease Inhibitor (non-paritaprevir) + Peginterferon/RibavirinGenotype 1, treatment-experiencedOmbitasvir/Paritaprevir/r + Dasabuvir + Ribavirin96.3%[9]

SVR12: Sustained Virologic Response 12 weeks after completion of therapy. r: ritonavir-boosted.

The high SVR rates observed in these studies demonstrate that this compound-based regimens can be highly effective as salvage therapy for patients who have failed previous DAA treatments, including those with resistance to NS5A inhibitors.[8][9][10]

The following diagram illustrates a logical workflow for considering this compound-based therapy in DAA-experienced patients.

Treatment_Decision_Workflow Start Patient with Prior DAA Treatment Failure Assess_Prior_Regimen Identify Prior DAA Regimen Start->Assess_Prior_Regimen Resistance_Testing Consider HCV Resistance Testing (NS3, NS5A) Assess_Prior_Regimen->Resistance_Testing NS5A_Failure Prior NS5A Inhibitor Failure Resistance_Testing->NS5A_Failure NS3_Failure Prior NS3 PI (non-paritaprevir) Failure NS5A_Failure->NS3_Failure No Consider_this compound Consider this compound-based Salvage Regimen NS5A_Failure->Consider_this compound Yes NS3_Failure->Consider_this compound Yes Alternative_Regimen Consider Alternative Salvage Regimen NS3_Failure->Alternative_Regimen No

Caption: Workflow for considering this compound therapy.

Experimental Protocols

HCV Replicon Assay for DAA Susceptibility Testing

This protocol outlines the general steps for determining the in vitro susceptibility of HCV to DAAs using a replicon system.

  • Cell Culture: Huh-7 cells or their derivatives, which are permissive to HCV replication, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Replicon Constructs: HCV replicon plasmids containing the gene for a reporter protein (e.g., luciferase) and the HCV non-structural proteins (including NS3/4A, NS5A, and NS5B) are used. Site-directed mutagenesis is employed to introduce specific RASs into the replicon constructs.

  • In Vitro Transcription and RNA Transfection: The replicon plasmids are linearized, and in vitro transcription is performed to generate replicon RNA. The RNA is then introduced into the Huh-7 cells via electroporation.

  • Drug Treatment: Following transfection, the cells are seeded into multi-well plates. The cells are then treated with serial dilutions of the DAA being tested (e.g., this compound).

  • Quantification of Replication: After a defined incubation period (typically 48-72 hours), the cells are lysed, and the reporter protein activity (e.g., luciferase signal) is measured. The signal intensity is proportional to the level of HCV RNA replication.

  • Data Analysis: The EC50 value, which is the drug concentration that inhibits 50% of viral replication, is calculated by plotting the reporter signal against the drug concentration and fitting the data to a dose-response curve. The fold change in EC50 for a mutant replicon is determined by dividing its EC50 value by the EC50 value of the wild-type replicon.[4][11][12][13]

HCV Resistance Testing by Sequencing

This protocol describes the general method for identifying RASs in HCV from clinical samples.

  • Sample Collection and RNA Extraction: Blood samples are collected from HCV-infected patients, and viral RNA is extracted from the plasma or serum.

  • Reverse Transcription and PCR Amplification: The extracted HCV RNA is reverse transcribed into complementary DNA (cDNA). The specific regions of the HCV genome targeted by DAAs (e.g., NS3, NS5A, NS5B) are then amplified using polymerase chain reaction (PCR).

  • Sequencing: The amplified PCR products are sequenced using either Sanger sequencing or next-generation sequencing (NGS). Sanger sequencing provides the consensus sequence of the viral population, while NGS can detect minority variants present at low frequencies.[2][6]

  • Sequence Analysis: The obtained nucleotide sequences are translated into amino acid sequences. These sequences are then compared to a wild-type reference sequence to identify any amino acid substitutions.

  • Identification of RASs: The identified substitutions are cross-referenced with databases of known RASs to determine their potential impact on DAA susceptibility.[2][6]

The following diagram outlines the experimental workflow for HCV resistance analysis.

Resistance_Analysis_Workflow Start Patient Plasma Sample RNA_Extraction HCV RNA Extraction Start->RNA_Extraction RT_PCR Reverse Transcription & PCR (Targeting NS3, NS5A, NS5B) RNA_Extraction->RT_PCR Sequencing Sanger or Next-Generation Sequencing RT_PCR->Sequencing Sequence_Analysis Sequence Alignment & Variant Calling Sequencing->Sequence_Analysis RAS_Identification Identification of Resistance- Associated Substitutions (RASs) Sequence_Analysis->RAS_Identification Report Clinical Report with Resistance Profile RAS_Identification->Report

Caption: Experimental workflow for HCV resistance analysis.

Conclusion

This compound demonstrates potent in vitro activity against HCV variants carrying RASs that confer resistance to NS5A and NS5B inhibitors. Clinical studies have confirmed the high efficacy of this compound-based regimens as salvage therapy for patients who have failed previous DAA treatments. However, the presence of specific RASs in the NS3 protease region can significantly reduce the activity of this compound. Therefore, understanding the patient's prior treatment history and, in some cases, performing resistance testing can be crucial for optimizing HCV treatment strategies. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other DAAs against emerging resistant strains of HCV.

References

Decoding Drug Resistance: A Comparative Guide to Paritaprevir and Next-Generation HCV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount in the ongoing battle against Hepatitis C virus (HCV). This guide provides a comparative analysis of Paritaprevir and other key HCV NS3/4A protease inhibitors, focusing on their performance against common drug-resistant mutant proteases. Through a synthesis of molecular docking studies, we present quantitative data, detailed experimental protocols, and visual representations of key biological processes to inform future drug design and development strategies.

The emergence of drug-resistant variants of the HCV NS3/4A protease presents a significant challenge to the efficacy of direct-acting antiviral (DAA) therapies. Mutations in the protease active site can reduce the binding affinity of inhibitors, leading to treatment failure. This guide delves into the molecular interactions of this compound and its alternatives, Glecaprevir and Grazoprevir, with both wild-type and mutant forms of the HCV protease, providing a comprehensive overview of their resistance profiles.

Comparative Efficacy Against Mutant Proteases

Molecular docking and related computational methods provide invaluable insights into the binding affinities of inhibitors to their target enzymes. The data presented below, collated from multiple studies, quantifies the impact of key resistance mutations on the efficacy of this compound, Glecaprevir, and Grazoprevir.

Binding Affinity (ΔG in kcal/mol)

Binding affinity, represented by the Gibbs free energy of binding (ΔG), is a direct measure of the strength of the interaction between an inhibitor and the protease. A more negative value indicates a stronger binding affinity. The following table summarizes the calculated binding affinities of the inhibitors for wild-type and mutant NS3/4A proteases.

InhibitorProtease VariantCalculated Binding Affinity (ΔG kcal/mol)Change vs. Wild-Type (ΔΔG kcal/mol)
This compound Wild-Type-14.2 to -16.8N/A
A156TReduced by ~4[1][2]~4
Y56H/D168A-8500-fold lower potency (Ki)[3]
Glecaprevir Wild-Type-14.5 to -17.2N/A
A156TReduced by ~4[1][2]~4
Grazoprevir Wild-Type--
R155K-4.5-fold potency reduction[4]
D168A-132-fold potency reduction[4]
R155K/D168A-Similar to R155K alone[4]

Note: A direct numerical comparison of binding energies across different studies can be challenging due to variations in computational methods. The provided ranges and changes offer a qualitative and semi-quantitative comparison.

In Vitro Inhibitory Activity (IC50/EC50 in nM)

The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are measures of a drug's potency in inhibiting viral enzyme activity and replication, respectively. Lower values indicate greater potency.

InhibitorProtease/Replicon VariantIC50 (nM)EC50 (nM)Fold Change in Resistance vs. WT
This compound Genotype 2b20.8 (Ki)[5]--
Y56H/D168A-2941-fold lower potency[3]2941
Glecaprevir Wild-Type (GT1a)4.6[6]0.21 - 4.6[6]N/A
Genotype 3a7.9[6]1.9[6]-
Grazoprevir R155K--4.5[4]
D168A--132[4]
R155K/D168A--Similar to R155K alone[4]

Visualizing Molecular Interactions and Workflows

To better understand the complex processes involved in drug resistance and computational drug design, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.

cluster_0 HCV NS3/4A Protease Inhibition and Resistance Wild-Type Protease Wild-Type Protease Effective Inhibition Effective Inhibition Wild-Type Protease->Effective Inhibition This compound This compound This compound->Wild-Type Protease Binds to active site Mutant Protease (e.g., A156T) Mutant Protease (e.g., A156T) This compound->Mutant Protease (e.g., A156T) Reduced binding Viral Replication Blocked Viral Replication Blocked Effective Inhibition->Viral Replication Blocked Reduced Binding Affinity Reduced Binding Affinity Mutant Protease (e.g., A156T)->Reduced Binding Affinity Viral Replication Continues Viral Replication Continues Reduced Binding Affinity->Viral Replication Continues

Caption: Mechanism of this compound action and resistance.

cluster_1 Molecular Docking Workflow Prepare Protein Structure Prepare Protein Structure Define Binding Site Define Binding Site Prepare Protein Structure->Define Binding Site Prepare Ligand Structure Prepare Ligand Structure Run Docking Algorithm Run Docking Algorithm Prepare Ligand Structure->Run Docking Algorithm Define Binding Site->Run Docking Algorithm Analyze Docking Poses Analyze Docking Poses Run Docking Algorithm->Analyze Docking Poses Calculate Binding Affinity Calculate Binding Affinity Analyze Docking Poses->Calculate Binding Affinity

Caption: A typical workflow for molecular docking studies.

Experimental Protocols

Reproducibility and standardization are cornerstones of scientific research. This section provides detailed methodologies for the key computational experiments cited in this guide.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

  • Protein Preparation:

    • Obtain the 3D crystal structure of the HCV NS3/4A protease (wild-type or mutant) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges.

    • Define the active site by creating a grid box encompassing the key catalytic residues (e.g., His57, Asp81, Ser139) and known resistance mutation sites (e.g., R155, A156, D168).

  • Ligand Preparation:

    • Obtain the 3D structure of the inhibitor (e.g., this compound) from a chemical database or build it using molecular modeling software.

    • Assign Gasteiger charges and set the rotatable bonds.

  • Docking Execution:

    • Utilize a docking program such as AutoDock Vina.

    • Perform the docking simulation with a specified exhaustiveness level (e.g., 8) to ensure a thorough search of the conformational space.

    • Generate a set number of binding modes (e.g., 10-20) for analysis.

  • Analysis:

    • Analyze the resulting docking poses based on their binding energy scores.

    • Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and van der Waals contacts.

    • Compare the binding modes and energies between wild-type and mutant proteases.

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.

  • System Preparation:

    • Use the best-docked pose from the molecular docking study as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the system to remove any steric clashes or unfavorable geometries. This is typically done in two stages: first with the protein and ligand restrained, and then with the entire system unrestrained.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.

    • Perform a subsequent equilibration run under NPT (constant number of particles, pressure, and temperature) ensemble to adjust the system density.

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 50-100 nanoseconds) to allow for adequate sampling of the conformational space.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD), flexibility of residues (e.g., Root Mean Square Fluctuation - RMSF), and changes in protein-ligand interactions over time.

MM/PBSA Binding Free Energy Calculation Protocol

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to estimate the binding free energy of a ligand to a protein from an MD simulation trajectory.

  • Trajectory Extraction:

    • Extract snapshots (frames) from the production MD trajectory at regular intervals.

  • Calculation of Energy Components:

    • For each snapshot, calculate the following energy terms for the complex, the protein (receptor), and the ligand individually:

      • Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions.

      • Polar Solvation Free Energy (ΔG_polar): Calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

      • Nonpolar Solvation Free Energy (ΔG_nonpolar): Typically estimated from the solvent-accessible surface area (SASA).

  • Binding Free Energy Calculation:

    • The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_polar + ΔG_nonpolar - TΔS

    • The entropic contribution (-TΔS) can be estimated using methods like normal-mode analysis, though it is computationally expensive and sometimes omitted for relative binding free energy comparisons.

  • Averaging:

    • Average the calculated ΔG_bind values over all the extracted snapshots to obtain the final binding free energy.

Conclusion

The molecular docking studies and in vitro assays consistently demonstrate that mutations in the HCV NS3/4A protease, particularly at residues A156, R155, and D168, can significantly reduce the efficacy of this compound and other protease inhibitors. While next-generation inhibitors like Glecaprevir and Grazoprevir show improved activity against some resistant variants, the threat of resistance remains. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own computational studies, contributing to the development of more robust and pan-genotypic HCV therapies. The continued application of these molecular modeling techniques will be instrumental in designing novel inhibitors that can overcome the challenges posed by viral evolution.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Paritaprevir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Paritaprevir, an antiviral agent used in the treatment of Hepatitis C. Adherence to these guidelines is essential to ensure the safety of personnel and to prevent environmental contamination.

This compound: Key Quantitative Data

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and pharmacokinetic properties.

PropertyValueSource
Molecular Formula C40H43N7O7S[1]
Plasma Protein Binding 97–98.6%[1]
Bioavailability Not evaluated[1]
Metabolism Hepatic, primarily by CYP3A4 and CYP3A5[1][2]
Elimination Half-life 5.5 hours[1]
Time to Maximum Concentration (Tmax) 4-5 hours[2]
Excretion Feces (87.8%), Urine (8.8%)[1][3]
Solubility in DMSO 100 mg/mL (130.56 mM)[2]

Disposal Protocols and Methodologies

While specific experimental protocols for the disposal of this compound are not detailed in the available literature, the following procedures are based on general best practices for the disposal of pharmaceutical waste in a laboratory setting. The Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, it is crucial to prevent its entry into sewer systems or surface and ground water.

Step-by-Step Disposal Guidance:

  • Review Institutional Policies: Before proceeding with any disposal method, consult your institution's specific guidelines and standard operating procedures (SOPs) for chemical and pharmaceutical waste disposal.

  • Segregation of Waste: Properly segregate this compound waste from other laboratory waste streams. This includes unused or expired pure compounds, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing this compound.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealed, and leak-proof container.

    • Collect liquid waste containing this compound in a separate, compatible, and clearly labeled waste container. Do not mix with other solvent waste unless permitted by your institution's waste management plan.

  • Labeling: Label all waste containers with "this compound Waste" and include any other information required by your institution, such as the concentration and date.

  • Storage: Store the sealed waste containers in a designated, secure area away from incompatible materials, pending collection by your institution's environmental health and safety (EHS) department or a licensed waste contractor.

  • Arrangement for Pickup: Contact your EHS department or a certified hazardous waste disposal company to arrange for the collection and final disposal of the this compound waste. The primary recommended method for the disposal of pharmaceutical waste is incineration.[4]

  • Documentation: Maintain a detailed record of the amount of this compound disposed of, the date of disposal, and the method used, in accordance with your laboratory's record-keeping policies.

Important Considerations:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or materials contaminated with it be disposed of down the drain. The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous pharmaceutical waste.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound and its waste.

  • Regulatory Compliance: Ensure that all disposal practices comply with local, state, and federal regulations governing pharmaceutical waste, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research laboratory setting.

Paritaprevir_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_segregation Segregation & Containerization cluster_disposal_path Disposal Pathway start This compound Waste Generated assess_sds Consult Safety Data Sheet (SDS) and Institutional Policies start->assess_sds is_hazardous Classified as Hazardous? assess_sds->is_hazardous non_haz_disposal Dispose as Non-Hazardous Pharmaceutical Waste per Institutional Guidelines is_hazardous->non_haz_disposal No (per SDS) haz_disposal Dispose as Hazardous Pharmaceutical Waste via Certified Contractor is_hazardous->haz_disposal Yes segregate_solid Segregate Solid Waste (e.g., pure compound, contaminated labware) segregate_liquid Segregate Liquid Waste (e.g., solutions containing this compound) segregate_solid->segregate_liquid label_waste Label Containers Clearly segregate_liquid->label_waste storage Store in Designated Secure Area label_waste->storage non_haz_disposal->segregate_solid haz_disposal->segregate_solid documentation Document Waste Disposal storage->documentation

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Logistics for Handling Paritaprevir in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Paritaprevir

This document provides comprehensive, procedural guidance for the safe handling, storage, and disposal of this compound in a laboratory setting. While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to proper laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE) and Engineering Controls

Standard laboratory practices should be observed at all times when handling this compound. The following personal protective equipment and engineering controls are recommended to prevent direct contact and inhalation of the compound.

Equipment/ControlSpecificationPurpose
Ventilation Chemical Fume Hood or Ventilated EnclosureTo minimize inhalation of airborne particles.
Eye Protection Safety Glasses with Side Shields or GogglesTo protect eyes from dust or splashes.
Hand Protection Nitrile GlovesTo prevent skin contact.
Body Protection Laboratory CoatTo protect personal clothing and skin.

Operational Procedures for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining safety and experimental integrity.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the received material matches the order specifications.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, refer to the supplier's specific recommendations, which may include storage at -20°C or -80°C.

Weighing and Solution Preparation
  • Engineering Controls: All weighing and solution preparation activities should be conducted in a chemical fume hood or a ventilated enclosure to minimize inhalation of the powder.

  • Personal Protective Equipment: Wear a lab coat, nitrile gloves, and safety glasses.

  • Procedure:

    • Carefully open the container to avoid creating airborne dust.

    • Use a dedicated, clean spatula for transferring the powder.

    • Weigh the desired amount of this compound directly into a tared container.

    • To prepare a solution, add the solvent to the weighed this compound in the fume hood.

    • Ensure the container is securely capped after use.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Communicate: Inform your supervisor and colleagues.

  • Secure the Area: Restrict access to the spill area.

  • Clean-up:

    • For small powder spills, gently cover with a damp paper towel to avoid generating dust and then wipe up.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).

    • Place all contaminated materials into a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and then with water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a dedicated, sealed, and clearly labeled waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless compatible.

    • Sharps: Any sharps contaminated with this compound should be disposed of in a designated sharps container.

  • Labeling: All waste containers must be labeled with "this compound Waste" and a description of the contents (e.g., "Solid Waste," "Aqueous Solution").

  • Disposal: Dispose of all this compound waste in accordance with local, state, and federal regulations. This typically involves collection by a licensed chemical waste disposal service. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

This compound Handling Workflow

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Paritaprevir
Reactant of Route 2
Paritaprevir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.